2-Bromo-6-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVPGKUGXMLYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879031 | |
| Record name | 2-CHLORO-6-BROMOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-53-8 | |
| Record name | 2-CHLORO-6-BROMOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-6-chlorobenzamide (CAS 66073-53-8)
[1]
Executive Summary
2-Bromo-6-chlorobenzamide (CAS 66073-53-8) is a highly specialized halogenated aromatic building block used primarily in the synthesis of pharmacologically active heterocycles.[1] Characterized by a 2,6-disubstitution pattern, this molecule exhibits significant steric hindrance around the amide functionality, a feature that imparts unique stability and atropisomeric potential to its derivatives.
In modern drug discovery, this scaffold serves as a critical "orthogonal" intermediate. The distinct reactivity profiles of the bromine (C2) and chlorine (C6) atoms allow for regioselective functionalization—enabling medicinal chemists to sequentially install diverse pharmacophores via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-catalyzed cyclization (e.g., Ullmann-type) reactions.[1]
Chemical Profile & Structural Analysis
Physicochemical Properties
| Property | Data |
| CAS Number | 66073-53-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168–172 °C (Typical range for similar amides) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Acidity (pKa) | Amide N-H pKa ~15-17 (Estimated) |
Structural Logic: The Orthogonal Scaffold
The 2,6-disubstitution pattern is the defining feature of this molecule.
-
Steric Shielding: The bulky bromine and chlorine atoms flank the amide group, forcing the carbonyl out of planarity with the benzene ring. This conformation reduces conjugation but protects the amide bond from facile enzymatic or chemical hydrolysis.
-
Chemoselectivity: The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker than the C–Cl bond (~96 kcal/mol). This allows researchers to selectively engage the bromine atom in metal-catalyzed cross-coupling reactions while leaving the chlorine atom intact for subsequent derivatization.
Synthesis & Manufacturing Routes
The most robust synthetic route proceeds via the activation of 2-bromo-6-chlorobenzoic acid .[1] Direct amidation using coupling reagents (e.g., EDC, HATU) can be sluggish due to the steric hindrance at the ortho positions. Therefore, the acid chloride pathway is the industry standard for high-yield production.
Detailed Protocol: Acid Chloride Route
Objective: Synthesis of this compound from 2-bromo-6-chlorobenzoic acid.
Reagents:
-
Precursor: 2-Bromo-6-chlorobenzoic acid (1.0 eq)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF.
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Quench: Aqueous Ammonia (28% NH₄OH) or Ammonium Carbonate.
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with 2-bromo-6-chlorobenzoic acid and anhydrous toluene. Under nitrogen atmosphere, add Thionyl Chloride dropwise.
-
Reflux: Heat the mixture to reflux (80–110 °C) for 3–5 hours. Monitor gas evolution (HCl/SO₂). The reaction is complete when the solid acid dissolves and gas evolution ceases.
-
Isolation of Intermediate: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent. This yields the crude 2-bromo-6-chlorobenzoyl chloride as a yellow oil or low-melting solid.[1] Note: Do not purify; use immediately.
-
Amidation: Dissolve the crude acid chloride in dry DCM. Cool to 0 °C.
-
Addition: Slowly add the solution to a stirred mixture of aqueous ammonia (NH₄OH) at 0 °C. Alternatively, bubble anhydrous NH₃ gas through the DCM solution.
-
Workup: Stir for 2 hours at room temperature. The product often precipitates. Filter the solid.[2] If dissolved, wash the organic layer with 1M HCl (to remove amines), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
Reactivity & Application in Drug Discovery[3][4]
This scaffold is a gateway to complex heterocycles.[3] The amide nitrogen acts as a nucleophile in intramolecular cyclizations, while the aryl halides serve as electrophiles.
Key Transformations
-
Hoffmann Rearrangement: Conversion to 2-bromo-6-chloroaniline . This is a critical pathway for synthesizing substituted anilines that are otherwise difficult to access via direct electrophilic aromatic substitution.
-
Quinazolinone Synthesis: Copper-catalyzed cascade reactions with benzylamines or amidines.[1] The amide nitrogen displaces the bromine (intramolecular Ullmann) to form the heterocyclic core.
-
Suzuki-Miyaura Coupling: Selective coupling at the C2-Br position to create biaryl amides.[1]
Visualization of Reactivity Pathways
Figure 1: Divergent synthesis pathways from the this compound core.[1] Note the chemoselective potential of the Br vs. Cl substituents.
Handling & Safety (SDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][5]
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Halogenated amides are generally stable but should be protected from strong oxidizers and bases.
-
First Aid:
References
-
PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved from [Link]
-
Ghare, S. (2024).[8] Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
-
Kawamura, S., et al. (2017).[9] Synthesis of CF3-containing Oxazolines via Trifluoromethylation. (Demonstrates utility of halogenated benzamides in heterocycle synthesis). Retrieved from [Link]
Sources
- 1. 426265-73-8|4-Bromo-2-chlorobenzamide|BLD Pharm [bldpharm.com]
- 2. data.epo.org [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. capotchem.cn [capotchem.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Bromo-6-chlorobenzamide
Executive Summary
2-Bromo-6-chlorobenzamide (CAS: 66073-53-8) represents a specialized halogenated aromatic scaffold critical to modern medicinal chemistry.[1] Distinguished by its 2,6-di-ortho-substitution pattern, this compound offers a unique combination of steric shielding and orthogonal reactivity. Its utility lies primarily as a high-value intermediate in the synthesis of pharmacophores, particularly for kinase inhibitors (e.g., VEGFR-2) and psychotropic agents (benzodiazepines). This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and application in chemoselective cross-coupling reactions.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]
The 2,6-disubstitution creates a sterically congested environment around the amide group, forcing the amide moiety out of planarity with the benzene ring. This "twisted" conformation influences both its solubility profile and its reactivity toward nucleophiles.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 66073-53-8 |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| LogP (Predicted) | ~1.5 – 1.8 |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
| Rotatable Bonds | 1 (C(aryl)-C(carbonyl) bond is restricted) |
Structural Analysis & Spectroscopic Signature
Conformational Dynamics (Atropisomerism Potential)
The presence of bulky Bromine (Van der Waals radius ~1.85 Å) and Chlorine (~1.75 Å) atoms at the ortho positions creates significant steric strain.
-
Torsion Angle: The amide plane is nearly perpendicular to the phenyl ring to minimize steric repulsion with the halogens.
-
Shielding: The carbonyl carbon is effectively shielded from nucleophilic attack perpendicular to the ring, often requiring forcing conditions for hydrolysis compared to non-substituted benzamides.
Spectroscopic Characterization
Researchers must validate the identity of this compound using the following spectral fingerprints:
-
Mass Spectrometry (MS):
-
The compound exhibits a distinctive isotopic cluster due to the presence of both
and . -
M+ peak pattern: A characteristic triplet-like pattern (M, M+2, M+4) with relative intensities approximating 3:4:1 , confirming the presence of one Br and one Cl atom.
-
-
¹H NMR (DMSO-d₆):
-
Amide Protons: Two broad singlets (or one very broad signal) typically appearing between δ 7.6 – 8.2 ppm . The non-equivalence arises from the restricted rotation of the C-N bond.
-
Aromatic Protons: A characteristic ABC system (or AMX depending on field strength).
-
H-3 (ortho to Br): Doublet, ~δ 7.7 ppm.
-
H-5 (ortho to Cl): Doublet, ~δ 7.5 ppm.
-
H-4 (meta to both): Triplet (apparent), ~δ 7.3–7.4 ppm.
-
-
-
IR Spectroscopy:
-
Amide I Band (C=O): Strong absorption at 1650–1670 cm⁻¹ .
-
Amide II Band (N-H): Bending vibration at 1600–1620 cm⁻¹ .
-
Synthetic Pathways[11][12]
The synthesis of this compound is most reliably achieved via the activation of its corresponding carboxylic acid, 2-bromo-6-chlorobenzoic acid (CAS: 93224-85-2). Direct halogenation of benzamide is non-selective and therefore avoided.
Primary Route: Acid Chloride Activation
This protocol ensures high yield and purity by avoiding competitive side reactions.
Step-by-Step Protocol:
-
Activation: Charge a flame-dried flask with 2-bromo-6-chlorobenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops). Gas evolution (CO/CO₂) will be observed.
-
Formation: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. The intermediate, 2-bromo-6-chlorobenzoyl chloride (CAS: 116529-65-8), is a yellow oil/solid.
-
Amidation: Re-dissolve the acid chloride in dry THF. Cool to 0°C.[2]
-
Quench: Slowly add aqueous ammonia (28% NH₄OH) or bubble anhydrous NH₃ gas. A white precipitate forms immediately.
-
Isolation: Filter the solid, wash with water (to remove NH₄Cl), and recrystallize from ethanol/water.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and the critical divergence points for derivative synthesis.
Figure 1: Synthetic pathways to this compound.[3] The Acid Chloride route (solid lines) is preferred for laboratory scale due to higher purity.
Reactivity & Pharmaceutical Applications[5][13]
The core value of this compound lies in its orthogonal reactivity . The Bromine atom is significantly more labile toward Palladium-catalyzed oxidative addition than the Chlorine atom. This allows for sequential functionalization (Chemo-differentiation).
Selective Cross-Coupling (Suzuki-Miyaura)
In the presence of a boronic acid and Pd(0) catalyst, the C-Br bond reacts exclusively under mild conditions, leaving the C-Cl bond intact for subsequent transformations.
-
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or K₃PO₄.
-
Outcome: Formation of 2-aryl-6-chlorobenzamides.
Hoffmann Rearrangement
Treatment of the primary amide with bromine and base (NaOH/Br₂) induces the Hoffmann rearrangement, converting the amide into a primary amine. This yields 2-bromo-6-chloroaniline , a precursor for diverse heterocycles.
Visualization of Reactivity Logic
Figure 2: Divergent reactivity profile. The red arrow indicates the primary site of functionalization (C-Br bond) via chemoselective catalysis.
Safety & Handling Protocols
While specific toxicological data for the amide is limited, it should be handled with the same rigor as its halogenated benzoic acid precursors.
-
GHS Classification (Inferred):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
-
-
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. The compound is stable under ambient conditions but should be kept away from strong oxidizing agents.
References
-
PubChem. 2-Bromo-6-chlorobenzoyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
Google Patents. WO2012035039A1: Azabenzothiazole compounds, compositions and methods of use. (Cites use of this compound as a reactant).[1][3][4] Available at:
Sources
Orthogonal Reactivity and Synthetic Utility of 2-Bromo-6-chlorobenzamide: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, di-halogenated aromatic scaffolds are highly prized for their ability to serve as versatile, multi-point functionalization hubs. 2-Bromo-6-chlorobenzamide is a premier example of such a scaffold. The strategic placement of bromine and chlorine at the ortho positions (2- and 6-) relative to the primary amide group induces significant steric hindrance. This structural feature forces the amide plane out of coplanarity with the aromatic ring—a conformational restriction highly valued in medicinal chemistry for locking molecular conformations, minimizing entropic penalties upon target binding, and enhancing overall affinity.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic causality behind its synthesis, and its orthogonal reactivity in cross-coupling applications.
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative properties of this compound is the first step in leveraging it for complex synthesis [1]. The compound features two distinct carbon-halogen bonds with significantly different bond dissociation energies (BDEs), which is the thermodynamic foundation for its selective reactivity.
Table 1: Core Physicochemical Specifications
| Property | Value | Scientific Implication |
| IUPAC Name | This compound | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C₇H₅BrClNO | Indicates a high degree of halogenation relative to carbon count. |
| Molecular Weight | 234.48 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| CAS Registry Number | 66073-53-8 | Primary identifier for sourcing and safety documentation [1]. |
| MDL Number | MFCD18390301 | Unique identifier for chemical databases and inventory [2]. |
| BDE (C-Br bond) | ~280 kJ/mol (Theoretical) | Weaker bond; primary site for low-temperature oxidative addition. |
| BDE (C-Cl bond) | ~397 kJ/mol (Theoretical) | Stronger bond; remains intact during initial C-Br functionalization. |
Mechanistic Causality in Synthesis
The de novo synthesis of this compound typically begins with its corresponding precursor, 2-bromo-6-chlorobenzoic acid [3]. Direct amidation of this acid using standard peptide coupling reagents (e.g., EDC, HATU) frequently fails. The causality: The bulky ortho-halogens severely restrict the trajectory of incoming nucleophiles, and the bulky intermediates formed by standard coupling agents cannot overcome this steric shield.
The field-proven solution is the conversion of the acid to a highly reactive, planar acyl chloride intermediate using thionyl chloride (SOCl₂), followed by low-temperature amidation.
Synthetic workflow for this compound via self-validating activation and amidation.
Protocol 1: Self-Validating Synthesis of this compound
-
Step 1: Activation. Suspend 2-bromo-6-chlorobenzoic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic drop of N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack intermediate, which accelerates acyl chloride formation.
-
Step 2: Self-Validation (Gas Evolution). Heat the mixture to reflux (75 °C). The reaction acts as a self-validating system: monitor the physical evolution of HCl and SO₂ gases. The activation is deemed complete when gas evolution ceases entirely and the suspension transitions into a clear, homogeneous solution (typically 2–4 hours).
-
Step 3: Concentration. Remove excess SOCl₂ under reduced pressure. Crucial Causality: Co-evaporate the crude residue twice with anhydrous toluene. This ensures the absolute removal of residual SOCl₂, which would otherwise violently react with ammonia and drastically reduce the yield.
-
Step 4: Amination. Dissolve the crude 2-bromo-6-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) and cool strictly to 0–5 °C using an ice-water bath.
-
Step 5: Nucleophilic Attack. Add aqueous ammonium hydroxide (NH₄OH, 28%, 5.0 eq) dropwise. Self-Validating Control: The low temperature mitigates the exothermic nature of the reaction and prevents the thermal dehydration of the newly formed primary amide into an undesired nitrile byproduct.
-
Step 6: Isolation. Dilute the mixture with cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford the target compound.
Orthogonal Reactivity in Drug Development
The true value of this compound lies in its orthogonal reactivity . Because the C-Br bond is significantly weaker than the C-Cl bond, palladium catalysts can selectively undergo oxidative addition at the bromine site under mild thermal conditions. This allows chemists to sequentially functionalize the ring without requiring protecting groups.
Orthogonal reactivity of this compound enabling sequential cross-coupling reactions.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
-
Step 1: Preparation. In a Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.05 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Step 2: Catalyst Loading. Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).
-
Step 3: Solvent System. Introduce a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: Water dissolves the inorganic base, ethanol acts as a phase-transfer bridge, and toluene solubilizes the organic reactants, creating an optimal biphasic environment.
-
Step 4: Reaction & Validation. Heat the mixture to exactly 80 °C under a nitrogen atmosphere. Self-Validating Control: At 80 °C, the thermal energy is sufficient to break the C-Br bond but insufficient to activate the C-Cl bond. Monitor via HPLC; the disappearance of the starting material peak validates the regioselective consumption of the C-Br electrophile.
-
Step 5: Workup. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 2-aryl-6-chlorobenzamide intermediate, leaving the chlorine atom available for subsequent, higher-temperature Buchwald-Hartwig aminations.
References
Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-6-chlorobenzamide
Topic: Audience: Researchers, Process Chemists, and Drug Development Scientists.
Executive Summary
2-Bromo-6-chlorobenzamide (CAS: 7724-40-5) is a critical halogenated intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. Its solubility behavior is dominated by the "ortho-effect," where the steric bulk of the 2-bromo and 6-chloro substituents forces the amide group out of planarity with the benzene ring. This steric inhibition of resonance significantly alters its physicochemical properties compared to planar benzamides, affecting crystal lattice energy and solvation thermodynamics.
This guide provides a technical analysis of its solubility profile, predictive data based on structural analogs (specifically 2,6-dichlorobenzamide), and validated protocols for experimental determination.
Physicochemical Basis of Solubility[1]
To understand the solubility of this compound, we must analyze its structural benchmark, 2,6-dichlorobenzamide (Dichlobenil metabolite) , for which extensive experimental data exists.
The "Ortho-Effect" and Crystal Lattice
Unlike unsubstituted benzamide, which is planar and exhibits strong intermolecular hydrogen bonding, 2,6-disubstituted benzamides are twisted .
-
Steric Hindrance: The large Bromine (Van der Waals radius ~1.85 Å) and Chlorine (~1.75 Å) atoms prevent the amide group from lying coplanar with the phenyl ring.
-
Consequence: This twist breaks the
-conjugation between the amide and the ring. While this typically lowers the melting point relative to planar analogs, the high molecular weight and halogen interactions often result in a stable crystal lattice (MP >140°C predicted), requiring polar aprotic solvents to disrupt.
Comparative Physicochemical Data
| Property | 2,6-Dichlorobenzamide (Benchmark) | This compound (Target) | Impact on Solubility |
| Molecular Weight | 190.03 g/mol | 234.48 g/mol | Decreases solubility (higher lattice energy). |
| LogP (Oct/Water) | 0.77 (Exp) | ~1.1 - 1.4 (Pred) | Decreases aqueous solubility; Increases lipophilicity. |
| Water Solubility | ~2,700 mg/L (2.7 g/L) | < 1,500 mg/L (Est) | Target is less soluble in water due to the Br atom. |
| H-Bond Donors | 1 (Amide NH2) | 1 (Amide NH2) | Similar H-bonding potential. |
Solubility Landscape
Aqueous Solubility
This compound is classified as sparingly soluble in water.[1]
-
Neutral pH: Solubility is likely in the range of 0.5 – 1.5 g/L at 25°C. The hydrophobic halogens overwhelm the hydrophilic capacity of the single amide group.
-
pH Dependency: The amide proton is weakly acidic (
). Consequently, solubility does not significantly improve in standard acidic or mild basic buffers (pH 2–10). Strong bases (e.g., 1M NaOH) may deprotonate the amide, but this risks hydrolysis of the amide to the acid or nucleophilic displacement of the halogens.
Organic Solvent Profile
The compound follows a "Like Dissolves Like" profile suitable for polar organic molecules.[1][2]
| Solvent Class | Examples | Solubility Prediction | Application |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Ideal for reaction media (nucleophilic substitutions). |
| Polar Protic | Methanol, Ethanol | Moderate (20–50 mg/mL) | Primary solvents for recrystallization (often with water). |
| Chlorinated | DCM, Chloroform | Good (30–80 mg/mL) | Good for extraction/work-up. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good anti-solvents or co-solvents. |
| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | Ideal anti-solvents for precipitation. |
Experimental Protocols
Since batch-to-batch impurity profiles can affect saturation points, experimental verification is required.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for regulatory data or precise formulation.
-
Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, Methanol).
-
Equilibration: Cap tightly. Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Observation:
-
If fully dissolved, add more solid until a precipitate remains.
-
If solid remains, proceed to step 5.
-
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the filtrate 100x with Mobile Phase and analyze via HPLC.
-
Detection: UV at 254 nm.
-
Calculation: Compare peak area to a standard curve of known concentration.
-
Protocol B: Rapid Solvent Screening (Visual)
Use this for selecting recrystallization solvents.
Figure 1: Rapid visual solubility screening workflow for identifying purification solvents.
Solvent Selection Strategy
For Synthesis (Reaction Media)[4]
-
Recommendation: DMF (Dimethylformamide) or DMSO .[3]
-
Reasoning: The high solubility allows for concentrated reaction mixtures (reducing waste). These solvents also solvate cations well, accelerating nucleophilic substitutions on the phenyl ring if required.
-
Caution: Removal of high-boiling solvents like DMSO can be difficult.
For Purification (Recrystallization)[6]
-
Recommendation: Ethanol/Water or Ethyl Acetate/Heptane .
-
Strategy:
-
Dissolve the crude solid in hot Ethanol (near boiling).
-
Slowly add warm Water dropwise until persistent turbidity is just observed.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Why: The bromo/chloro substitution increases lipophilicity enough that water acts as a strong anti-solvent, forcing the compound out of the alcohol solution upon cooling.
-
Figure 2: Decision tree for selecting a recrystallization solvent system based on impurity profile.
References
-
PubChem. 2,6-Dichlorobenzamide (Compound CID 16183).[4] National Library of Medicine. Available at: [Link]
-
EAWAG. Biocatalysis/Biodegradation Database: 2,6-Dichlorobenzonitrile Degradation Pathway. Swiss Federal Institute of Aquatic Science and Technology. Available at: [Link]
-
Beilstein J. Org. Chem. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines.[5] (Discusses steric inhibition of resonance in ortho-substituted systems). Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Khan Academy [khanacademy.org]
- 3. mdpi.com [mdpi.com]
- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
The Steric Lock: A Technical Guide to 2,6-Disubstituted Benzamide Derivatives
Executive Summary
This technical guide analyzes the medicinal chemistry, synthetic challenges, and pharmacological significance of 2,6-disubstituted benzamide derivatives . Unlike planar amide systems, these molecules possess a unique "twisted" conformation due to steric hindrance between the ortho-substituents and the amide carbonyl. This Steric Inhibition of Resonance (SIR) creates a perpendicular pharmacophore essential for high-affinity binding in Dopamine D2 antagonists (e.g., Remoxipride, Raclopride) and emerging targets like 11
This document provides researchers with actionable protocols for synthesizing these sterically hindered systems and navigating the complexities of atropisomerism in drug design.
Part 1: Medicinal Chemistry & Structural Dynamics[1][2][3]
The Orthopramide Scaffold & The "Twist"
The defining feature of this class is the 2,6-substitution pattern on the benzoic acid ring.[2] In a typical benzamide, the amide group prefers to be coplanar with the phenyl ring to maximize
-
Pharmacological Consequence: This "locked" conformation mimics specific transition states or rigid ligands, reducing the entropic penalty upon binding to receptors like the Dopamine D2/D3 receptor.
-
Metabolic Stability: The steric bulk protects the amide bond from rapid hydrolysis by peptidases, extending the half-life of the drug.[2]
Atropisomerism: A Hidden Variable
When the rotation barrier around the C(aryl)-C(carbonyl) bond exceeds ~20 kcal/mol, the molecule can exist as distinct conformational isomers (atropisomers).[2][3]
-
Class 1 (
< 60s): Rapidly interconverting. Treated as a single species, but binding is conformation-dependent.[1][2] -
Class 2 (Minutes to Months): "The Lurking Menace." Can lead to inconsistent bioassay results if not equilibrated.[1][2]
-
Class 3 (
> 4.5 years): Stable, separable isomers.[1][2] -
Design Tip: 2,6-Dimethoxy motifs (as in Remoxipride) typically fall into Class 1/Class 2 borders depending on the N-substituent, often requiring specific formulation or handling to ensure consistent rotamer ratios if the barrier is high.[1][2]
Key Therapeutic Classes
| Class | Representative Compounds | Mechanism | Role of 2,6-Substitution |
| D2 Antagonists | Remoxipride, Raclopride, Eticlopride | Block post-synaptic D2 receptors.[1][2] | Forces amide orthogonality; critical for pocket fit.[1][2] |
| HDAC Inhibitors | Entinostat (MS-275)* | Class I HDAC inhibition.[1][2] | Note: Entinostat is an N-(2-aminophenyl) benzamide.[1][2] The "ortho" effect here is on the aniline side, facilitating Zinc chelation. |
| 11 | Various research compounds | Regulate cortisol via cortisone conversion.[2] | Increases lipophilicity and metabolic stability.[1][2] |
Part 2: Synthetic Methodologies
Synthesizing 2,6-disubstituted benzamides is non-trivial.[1][2] The same steric bulk that locks the conformation also blocks the trajectory of the incoming amine nucleophile during synthesis.[2] Standard EDC/NHS coupling often fails or results in low yields due to the formation of
Protocol A: The Acid Chloride Route (Gold Standard)
For highly hindered substrates (e.g., 2,6-dichloro or 2,6-dimethoxybenzoic acids), conversion to the highly reactive acid chloride is preferred over in-situ coupling reagents.[2]
Reagents: Thionyl Chloride (
Step-by-Step Protocol:
-
Activation: Dissolve 2,6-disubstituted benzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1-2 drops).[1][2]
-
Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).[1][2]
-
Reflux: Stir at room temperature (RT) for 1 hour, then reflux for 2 hours to ensure complete conversion.
-
Isolation: Evaporate solvent and excess reagent under reduced pressure. Do not purify on silica.[1][2] Redissolve the crude acid chloride in anhydrous DCM.[2]
-
Coupling: Add the target amine (1.1 eq) and a non-nucleophilic base (DIPEA or Et3N, 2.0 eq) at 0°C.
-
Completion: Allow to warm to RT and stir for 12-18 hours. The steric hindrance slows the nucleophilic attack, requiring longer reaction times.
Protocol B: HATU High-Performance Coupling
If the substrate contains acid-sensitive groups preventing the use of
Reagents: HATU, DIPEA, Anhydrous DMF.
Step-by-Step Protocol:
-
Pre-activation: Dissolve 2,6-disubstituted benzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq).[1][2] Stir for 15-30 mins. Crucial: Allow time for the active ester to form before adding the amine.
-
Addition: Add the amine (1.2 eq) and additional DIPEA (1.5 eq).
-
Reaction: Stir at 40-50°C. Note: Unlike standard amides, hindered benzamides often require mild heating even with HATU to overcome the activation energy barrier.
Part 3: Visualization & Logic[1][2]
Synthesis Decision Logic
The following diagram illustrates the decision matrix for selecting the correct synthetic route based on steric and functional group constraints.
Caption: Decision logic for synthesizing sterically hindered benzamides, prioritizing Acid Chloride for robust substrates and HATU for sensitive ones.
Pharmacophore Interaction Model
This diagram visualizes how the 2,6-substitution forces the "Twist" (Atropisomerism) and how this aligns with the receptor pocket.[2]
Caption: Mechanistic view of the 'Orthopramide' effect. 2,6-substituents sterically lock the amide, pre-organizing the ligand for receptor binding.
Part 4: Quantitative Data & SAR Summary
The following table summarizes the Structure-Activity Relationship (SAR) for D2 receptor affinity, highlighting the impact of the 2,6-substitution pattern.
| Compound | R2 Substituent | R6 Substituent | Amine Side Chain | D2 Affinity ( | Notes |
| Benzamide (Ref) | -H | -H | (S)-1-ethylpyrrolidin-2-yl | > 10,000 | Planar, inactive.[1][2] |
| Remoxipride | -OMe | -OMe | (S)-1-ethylpyrrolidin-2-yl | ~ 150 | Twisted, active.[1][2] |
| Raclopride | -OH | -OMe | (S)-1-ethylpyrrolidin-2-yl | 1.2 | H-bond donor at R2 enhances potency.[1][2] |
| Eticlopride | -OH | -Et | (S)-1-ethylpyrrolidin-2-yl | 0.2 | Bulky ethyl group maximizes twist.[1][2] |
Data aggregated from standard medicinal chemistry literature [1, 4].[1]
References
-
Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride. Source: PubMed / NIH [Link][1][2]
-
Atropisomerism in the Pharmaceutically Relevant Realm. Source: PMC / ACS Publications [Link]
-
Process optimization for acid-amine coupling: a catalytic approach (HATU vs Acid Chloride). Source: Current Chemistry Letters [Link]
-
Potential neuroleptic agents.[1][2][4] 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. Source: PubMed [Link][1][2]
-
Discovery of novel, potent benzamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Source: Journal of Medicinal Chemistry [Link][1][2][5]
Sources
- 1. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel, potent benzamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) exhibiting oral activity in an enzyme inhibition ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-6-chlorobenzamide: Structural Profiling, Synthetic Workflows, and Applications in Drug Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern medicinal chemistry and agrochemical development, di-halogenated aromatic scaffolds serve as privileged building blocks. 2-Bromo-6-chlorobenzamide is a highly versatile intermediate characterized by its unique ortho-substitution pattern flanking a primary carboxamide group. This specific arrangement—pairing a highly reactive carbon-bromine (C-Br) bond with a more stable carbon-chlorine (C-Cl) bond—enables highly regioselective transition-metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, detailing the causality behind synthetic choices, in-process controls (IPCs) for self-validating protocols, and the mechanistic utility of this compound in drug discovery pipelines.
Chemical Identity & Structural Parameters
Understanding the exact structural parameters of this compound is critical for predicting its steric hindrance and reactivity. The steric bulk of the ortho-halogens forces the amide plane out of coplanarity with the benzene ring, which directly influences its binding kinetics in biological targets and its behavior in palladium-catalyzed cycles.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 66073-53-8 |
| PubChem CID | Queried via structure (Related Precursor CID: ) |
| SMILES | NC(=O)c1c(Cl)cccc1Br |
| InChIKey | UDVPGKUGXMLYTF-UHFFFAOYSA-N |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| Physical Form | Solid (typically off-white to pale yellow) |
Data corroborated by standard chemical repositories and structural databases [1, 5].
Mechanistic Role in Drug Development
The strategic value of this compound lies in its differential halogen reactivity .
-
Regioselective Activation: The C-Br bond possesses a lower bond dissociation energy compared to the C-Cl bond. This allows for selective oxidative addition by Palladium(0) catalysts exclusively at the 2-position, leaving the 6-chloro position intact for either metabolic stability in the final Active Pharmaceutical Ingredient (API) or subsequent, more forcing coupling reactions.
-
Amide Directing Group: The primary amide acts as an excellent hydrogen bond donor/acceptor. In complex syntheses, it serves as an internal nucleophile for intramolecular cyclizations, frequently utilized to construct nitrogen-containing heterocycles such as phenanthridinones or azabenzothiazoles [3].
-
Agrochemical Efficacy: Benzamide derivatives with this exact halogenation pattern are heavily cited in the development of broad-spectrum fungicidal compositions, targeting mitochondrial respiration in fungal pathogens [4].
Caption: Downstream functionalization and cyclization pathways in drug discovery.
Experimental Protocol: Synthesis of this compound
This self-validating protocol outlines the synthesis of the target compound from its commercially available precursor, [2].
Step-by-Step Methodology
Step 1: Activation to Acyl Chloride
-
Setup: Charge a dry, argon-flushed 250 mL round-bottom flask with 2-bromo-6-chlorobenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Slowly add thionyl chloride (
, 2.0 equiv). -
Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is essential as it reacts with
to generate the highly electrophilic Vilsmeier-Haack intermediate, drastically accelerating the conversion of the sterically hindered acid.
-
-
Reaction: Reflux the mixture for 2-3 hours.
-
In-Process Control (IPC): The reaction is deemed complete when gas evolution (
and ) ceases. To validate, quench a 50 µL aliquot in methanol; LC-MS should show >95% conversion to the methyl ester.
-
-
Concentration: Remove excess
and solvent under reduced pressure to yield the crude acyl chloride.
Step 2: Amidation
-
Preparation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool the flask to 0°C using an ice bath.
-
Nucleophilic Attack: Dropwise, add aqueous ammonia (
, 5.0 equiv) under vigorous stirring.-
Causality: The 0°C environment is critical. The reaction is highly exothermic; elevated temperatures will lead to the competitive hydrolysis of the acyl chloride back to the starting carboxylic acid.
-
-
Workup: Allow the mixture to warm to room temperature over 1 hour. Dilute with ethyl acetate, wash with brine, dry over anhydrous
, and concentrate. Recrystallize from ethanol to yield pure this compound.
Caption: Synthetic workflow for this compound via acid chloride intermediate.
Experimental Protocol: Palladium-Catalyzed N-Arylation
To demonstrate the utility of this compound, the following protocol details a Buchwald-Hartwig cross-coupling to form an N-aryl intermediate, a standard workflow in generating kinase inhibitors [3].
Step-by-Step Methodology
-
Setup: In a Schlenk tube, combine this compound (1.0 equiv), an aryl amine (1.2 equiv), and
(2.0 equiv).-
Causality:
is selected over weaker bases (like ) due to its higher solubility in organic solvents and its ability to efficiently deprotonate the amide, facilitating the formation of the critical palladium-amido complex.
-
-
Catalyst Loading: Add
(5 mol%) and XantPhos (10 mol%).-
Causality: XantPhos is specifically chosen for its wide bite angle (~111°). In sterically congested systems (due to the ortho-chloro group), this wide angle sterically forces the palladium center to undergo reductive elimination, which is typically the rate-limiting bottleneck in amide couplings.
-
-
Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, preventing catalyst degradation.
-
Heating: Heat the sealed tube at 100°C for 12 hours.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.
References
- Google Patents. "US6921828B2 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation." United States Patent and Trademark Office.
- Google Patents. "EP2258190A2 - Fungicidal compositions comprising a benzamide and a phthalimide." European Patent Office.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Database." U.S. National Library of Medicine. URL:[Link]
Methodological & Application
Application Note: Synthesis of 2-Bromo-6-chlorobenzamide via Nucleophilic Acyl Substitution
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-bromo-6-chlorobenzamide from 2-bromo-6-chlorobenzoic acid .[1] Due to the significant steric hindrance imposed by the ortho-halogen substituents (2-bromo and 6-chloro positions), direct amide coupling using standard carbodiimide reagents (e.g., EDC, DCC) is often sluggish and low-yielding.[1]
This protocol utilizes an acyl chloride activation strategy mediated by thionyl chloride (
Scientific Rationale & Strategic Analysis
The Steric Challenge
The target molecule features a "twisted" amide bond due to the bulk of the bromine and chlorine atoms at the 2 and 6 positions. This steric crowding protects the carbonyl carbon from nucleophilic attack.
-
Direct Coupling Limitations: Reagents like HATU or EDC form bulky active esters that struggle to approach the amine in the presence of ortho-substituents.
-
Acid Chloride Advantage: Converting the acid to the acid chloride (–COCl) creates a highly electrophilic species that is small enough to overcome the steric barrier, reacting rapidly with ammonia.
Mechanism of Action[2][3]
-
Vilsmeier-Haack Activation: Catalytic DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a more potent chlorinating agent than alone. This is critical for activating electron-deficient or hindered benzoic acids [1].[1] -
Schotten-Baumann Conditions: The subsequent reaction with ammonia is performed in a biphasic system (DCM/Water). The 2,6-disubstitution actually protects the acid chloride from rapid hydrolysis by water, allowing the more nucleophilic ammonia to react selectively to form the amide [2].
Reaction Pathway Diagram
Caption: Reaction pathway from hindered acid to amide via acid chloride activation.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| 2-Bromo-6-chlorobenzoic acid | >98% | Starting Material |
| Thionyl Chloride ( | Reagent Grade | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Catalyst |
| Ammonia ( | 28-30% Aqueous | Nitrogen Source |
| Dichloromethane (DCM) | ACS Grade | Solvent |
| Toluene | Anhydrous | Co-solvent (optional) |
Equipment
Experimental Protocol
Stage 1: Synthesis of 2-Bromo-6-chlorobenzoyl Chloride[1]
Critical Control Point: Moisture exclusion is vital. Ensure glassware is oven-dried.[1]
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (or
inlet) connected to a gas scrubber. -
Charging: Add 2-bromo-6-chlorobenzoic acid (1.0 equiv) to the flask.
-
Solvent/Reagent Addition:
-
Reaction: Heat the mixture to reflux (
bath temperature).-
Observation: The suspension will gradually clear to a homogeneous yellow/orange solution as the acid chloride forms.
-
Time: Typically 2–4 hours. Monitor by taking an aliquot, quenching with MeOH, and checking TLC/LCMS for the methyl ester.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove excess
. -
Azeotrope: Add anhydrous toluene (2x volume) and re-concentrate to remove trace thionyl chloride. This prevents violent exotherms in the next step.
-
Result: The crude acid chloride is usually an oil or low-melting solid.[1] Use immediately in Stage 2.
-
Stage 2: Amidation (Schotten-Baumann Conditions)[1]
-
Preparation: Dissolve the crude acid chloride from Stage 1 in DCM (approx. 5-10 mL per gram of starting acid).
-
Ammonia Setup: In a separate flask, charge Ammonium Hydroxide (28-30% aq) (10.0 equiv) and cool to
in an ice bath. Vigorous stirring is essential. -
Addition: Add the DCM solution of acid chloride dropwise to the rapidly stirring ammonia solution over 15–30 minutes.
-
Thermodynamics: The reaction is exothermic. Maintain internal temperature
to minimize hydrolysis.
-
-
Completion: Allow the biphasic mixture to warm to room temperature and stir for 2–3 hours.
-
Observation: A white precipitate (the amide) often forms at the interface or within the organic layer.
-
-
Workup:
-
If precipitate forms: Filter the solid directly, wash with water (to remove
) and cold DCM. -
If no precipitate: Separate the layers. Extract the aqueous layer with DCM (2x). Combine organic layers, wash with 1M NaOH (to remove unreacted acid) and Brine. Dry over
.[2]
-
-
Purification: Concentrate the organic layer.[2] Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.[1]
Experimental Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis process.
Analytical Validation & Expected Data
To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.
Proton NMR ( NMR, DMSO- )
Due to the lack of symmetry (2-Br, 6-Cl), the aromatic ring protons will show a characteristic pattern.
-
Amide Protons: Two broad singlets (or one very broad signal) around
7.6–8.2 ppm. They may appear distinct due to restricted rotation (atropisomerism) caused by the bulky ortho groups. -
Aromatic Protons:
- ~7.7 ppm (d, 1H, J~8 Hz, H-3 position, ortho to Br).
- ~7.5 ppm (d, 1H, J~8 Hz, H-5 position, ortho to Cl).
- ~7.3 ppm (t, 1H, J~8 Hz, H-4 position).
Mass Spectrometry (LC-MS)
Safety & Compliance Hazards
| Hazard | Description | Mitigation |
| Thionyl Chloride | Corrosive, reacts violently with water releasing HCl/SO2.[1] | Use fume hood. Use NaOH scrubber. Quench glassware in separate waste container. |
| Reaction Exotherm | Amidation is exothermic. | Slow addition of acid chloride. Ice bath cooling is mandatory. |
| Halogenated Waste | Product and solvents are halogenated. | Segregate into halogenated organic waste streams. Do not mix with acid waste. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Section 10-54: Conversion of Acyl Halides to Amides).[1] [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Mass Spectrometry of Halogenated Compounds). [1]
-
PubChem. (n.d.).[3] 2-Bromo-6-chlorobenzoyl chloride (Compound Summary). National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]
reaction of 2-bromo-6-chlorobenzoyl chloride with ammonia
An In-Depth Guide to the Synthesis of 2-Bromo-6-chlorobenzamide via Nucleophilic Acyl Substitution
Abstract
This document provides a comprehensive guide for the synthesis of this compound from the . Tailored for researchers, scientists, and professionals in drug development, this guide delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and addresses critical safety and handling considerations. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary expertise to perform this synthesis efficiently and safely, yielding a product of high purity. The protocols are designed to be self-validating, incorporating in-process checks and troubleshooting guidance.
Theoretical Framework: Mechanism and Reactivity
The conversion of 2-bromo-6-chlorobenzoyl chloride to this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds via a well-established addition-elimination mechanism.[1][2]
The Nucleophilic Addition-Elimination Pathway
The reaction is initiated by the nucleophilic attack of the ammonia molecule on the electrophilic carbonyl carbon of the acyl chloride.[2][3] The high reactivity of acyl chlorides stems from the significant polarization of the carbonyl group (C=O) and the presence of an excellent leaving group, the chloride ion (Cl⁻).[4][5]
The mechanism unfolds in distinct stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of ammonia attacks the partially positive carbonyl carbon. This addition breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[2][6]
-
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond. Concurrently, the most stable leaving group, the chloride ion, is expelled.[3][7]
-
Deprotonation: The product at this stage is protonated. A second molecule of ammonia acts as a Brønsted-Lowry base, abstracting a proton from the nitrogen atom.[1][3] This neutralization step is rapid and results in the formation of the primary amide, this compound, and an ammonium chloride (NH₄Cl) salt as a byproduct.[4][8] The use of two equivalents of ammonia is therefore essential: one as the nucleophile and the second to neutralize the hydrogen chloride (HCl) that is effectively formed.[1]
Electronic and Steric Influence of Ortho-Substituents
The reactivity of the benzoyl chloride ring is significantly influenced by its substituents. In 2-bromo-6-chlorobenzoyl chloride, the bromine and chlorine atoms are in the ortho positions relative to the acyl chloride group.
-
Electronic Effects: Both bromine and chlorine are electron-withdrawing groups. They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] This generally leads to an increased reaction rate compared to unsubstituted benzoyl chloride.[9]
-
Steric Effects: However, the presence of bulky substituents in the ortho positions can sterically hinder the approach of the nucleophile (ammonia) to the reaction center.[10][11] This steric hindrance can sometimes slow the reaction rate compared to their para-isomers.[10] In this specific molecule, the electrophilicity enhancement from the electron-withdrawing halogens typically dominates, but awareness of potential steric hindrance is crucial for optimizing reaction conditions.
Safety and Materials Handling
Extreme caution is required when handling acyl chlorides. They are corrosive, lachrymatory, and react violently with water and other protic solvents.
Hazard Identification
-
2-Bromo-6-chlorobenzoyl Chloride: Causes severe skin burns and eye damage.[12] Reacts with moisture in the air (hydrolysis) to produce HCl gas, which is a respiratory irritant.
-
Ammonia (Concentrated Solution): Corrosive and toxic. Causes severe skin burns and eye damage. Respiratory irritant.
-
Solvents (e.g., Dichloromethane): Volatile and potentially carcinogenic. Handle only in a well-ventilated fume hood.
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[13][14]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.
-
Moisture Control: Use flame-dried or oven-dried glassware and anhydrous solvents to prevent unwanted hydrolysis of the starting material.[15]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible. Have an appropriate spill kit ready.
-
Quenching: The reaction should be quenched carefully by slowly adding it to an ice-water mixture.
Detailed Experimental Protocol
This protocol details the synthesis of this compound.
Reagents and Equipment
| Reagent | Formula | M.W. ( g/mol ) | Amount | Mmol | Equivalents |
| 2-Bromo-6-chlorobenzoyl chloride | C₇H₃BrCl₂O | 253.90 | 2.54 g | 10.0 | 1.0 |
| Concentrated Ammonia Solution (28-30%) | NH₃ (aq) | 17.03 (as NH₃) | ~5.0 mL | ~75 | ~7.5 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | As needed | - | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Equipment | Purpose |
| 250 mL Round-bottom flask (flame-dried) | Reaction vessel |
| 125 mL Addition funnel | Slow addition of acyl chloride |
| Magnetic stirrer and stir bar | Homogeneous mixing |
| Ice bath | Temperature control |
| Septa and nitrogen/argon inlet | Maintain inert atmosphere |
| Buchner funnel and filter paper | Product isolation |
| Rotary evaporator | Solvent removal |
| pH paper | Neutralization check |
Reaction Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum. Place the flask in an ice-water bath.
-
Ammonia Charge: Add 50 mL of cold, concentrated aqueous ammonia to the flask. Begin stirring and allow the solution to cool to 0-5 °C.
-
Acyl Chloride Addition: Dissolve 2.54 g (10.0 mmol) of 2-bromo-6-chlorobenzoyl chloride in 50 mL of anhydrous dichloromethane. Transfer this solution to an addition funnel.
-
Reaction Execution: Add the acyl chloride solution dropwise to the vigorously stirred ammonia solution over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A violent reaction will occur, and a white precipitate (a mixture of the product and ammonium chloride) will form immediately.[3][4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove the ammonium chloride byproduct. Subsequently, wash with a small amount of cold dichloromethane to remove any unreacted starting material or soluble organic impurities.
-
Drying: Transfer the white solid to a pre-weighed watch glass and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.
Results, Discussion, and Troubleshooting
Expected Outcome
The final product, this compound, should be obtained as a white to off-white crystalline solid. The expected yield for this reaction is typically in the range of 85-95%.
Characterization
-
Melting Point (MP): Determine the melting point and compare it to the literature value. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group: N-H stretches (~3300-3100 cm⁻¹), a C=O stretch (~1650 cm⁻¹), and an N-H bend (~1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals in the aromatic region (7-8 ppm) corresponding to the three protons on the benzene ring, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Expect signals for the carbonyl carbon (~165-170 ppm) and the six aromatic carbons.
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Hydrolysis of Acyl Chloride: Starting material reacted with moisture before the addition of ammonia. | Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction: Insufficient reaction time or temperature. | Increase the stirring time at room temperature. Monitor reaction completion using Thin Layer Chromatography (TLC). | |
| Oily or Impure Product | Inadequate Washing: Ammonium chloride or other water-soluble impurities remain. | Increase the volume and number of washes with cold deionized water. Ensure the product is a fine powder to maximize surface area for washing. |
| Side Product Formation: Reaction with water (hydrolysis) forms the corresponding carboxylic acid. | Maintain a low temperature during the addition of the acyl chloride. Ensure a sufficient excess of ammonia is used to favor amidation over hydrolysis. |
Reaction Scheme and Mechanism Visualization
Caption: Overall reaction for the synthesis of this compound.
References
- Vertex AI Search. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
-
Liu, W., et al. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules. Available at: [Link]
- Chemistry Student. (2025, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube.
-
Clark, J. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. Available at: [Link]
-
Im, S., et al. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules. Available at: [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Amides from Acyl Chlorides. Available at: [Link]
- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Available at: [Link]
- Arcoria, A., et al. (n.d.). Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. Journal of the Chemical Society, Perkin Transactions 2.
-
Bentley, T. W., et al. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. Available at: [Link]
-
Shout Education. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Ammonia. ChemKey. Available at: [Link]
- Organic Chemistry Revision Sheets. (n.d.).
- Save My Exams. (2025, January 4).
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. shout.education [shout.education]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Controlled Hydrolysis of 2-Bromo-6-chlorobenzonitrile to Amide
Abstract & Scope
This guide details the controlled hydrolysis of 2-bromo-6-chlorobenzonitrile to its corresponding primary amide, 2-bromo-6-chlorobenzamide . Due to the significant steric hindrance imposed by the ortho-halogen substituents (2-bromo, 6-chloro), standard hydrolysis methods often require optimization to achieve conversion while preventing over-hydrolysis to the carboxylic acid.
We present two validated protocols:
-
Method A (Recommended): Basic Oxidative Hydrolysis (Radziszewski reaction) for high selectivity and mild conditions.
-
Method B (Alternative): Acid-Mediated Hydrolysis (H₂SO₄) for substrates requiring robust, non-oxidative conditions.
Mechanistic Insight: The "Ortho Effect"
The 2,6-disubstitution pattern presents a unique synthetic challenge and opportunity.
-
Challenge (Initiation): The bulky bromine and chlorine atoms shield the nitrile carbon, retarding the initial nucleophilic attack by water or hydroxide.
-
Opportunity (Selectivity): Once the amide is formed, the steric bulk forces the amide group out of planarity with the aromatic ring. This resonance inhibition, combined with steric blocking, makes the amide bond exceptionally resistant to further hydrolysis to the carboxylic acid.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the hydrolysis protocol based on substrate compatibility.
Protocol A: Basic Oxidative Hydrolysis (Radziszewski)
Status: Primary Recommendation Mechanism: The hydroperoxide anion (HOO⁻) is a potent nucleophile (alpha-effect) that attacks the nitrile more efficiently than hydroxide, forming a peroxyimidic acid intermediate that collapses to the amide.
Reagents & Equipment[1][2][3]
-
Substrate: 2-Bromo-6-chlorobenzonitrile (1.0 equiv)
-
Oxidant: Hydrogen Peroxide (30% w/w aq., 5.0 - 10.0 equiv)
-
Base: Sodium Hydroxide (6M aq., 1.0 - 2.0 equiv) or Potassium Carbonate (mild alternative)
-
Solvent: DMSO (Dimethyl sulfoxide) or Ethanol/Water (1:1). Note: DMSO accelerates the reaction significantly.
-
Temp: 40–60 °C
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-chlorobenzonitrile (10 g, 46 mmol) in DMSO (50 mL). Ensure complete dissolution.
-
Base Addition: Add 6M NaOH (3.8 mL, 0.5 equiv) to the solution. The mixture may warm slightly.
-
Oxidant Addition (Controlled): Place the flask in a water bath at 20 °C. Slowly add 30% H₂O₂ (25 mL, ~5 equiv) dropwise via an addition funnel over 20 minutes.
-
Critical: The reaction is exothermic. Monitor internal temperature and keep below 60 °C to prevent runaway decomposition of peroxide.
-
-
Reaction: Stir the mixture at 50 °C for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1) or HPLC. The nitrile spot (Rf ~0.8) should disappear, replaced by the amide (Rf ~0.2).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mass into ice-cold water (300 mL) with vigorous stirring. The amide product should precipitate as a white solid.
-
Note: If no precipitate forms, neutralize carefully with 1M HCl to pH 7.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMSO and salts.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight.
Expected Results
-
Yield: 85–95%
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (HPLC).
Protocol B: Acid-Mediated Hydrolysis
Status: Alternative (For Peroxide-Incompatible Substrates) Mechanism: Protonation of the nitrile nitrogen activates the carbon for attack by water. High acid concentration is required to protonate the weak base.
Reagents
-
Substrate: 2-Bromo-6-chlorobenzonitrile (1.0 equiv)
-
Acid: Sulfuric Acid (90–98% H₂SO₄, 10–15 vol/wt)
-
Temp: 90–100 °C
Step-by-Step Procedure
-
Setup: Charge 90% H₂O₂ (50 mL) into a reactor. Heat to 60 °C.
-
Addition: Add 2-bromo-6-chlorobenzonitrile (10 g) portion-wise over 15 minutes.
-
Note: The solid may dissolve slowly.
-
-
Heating: Ramp temperature to 95 °C and stir for 6–8 hours.
-
Caution: Do not exceed 120 °C, as dehalogenation or sulfonation byproducts may form.
-
-
Quench: Cool the reaction mass to 25 °C. Pour the viscous mixture slowly onto crushed ice (200 g) with stirring.
-
Isolation: The amide will precipitate. Filter and wash copiously with water until the filtrate is neutral pH.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Analytical Characterization & QC
To validate the protocol, compare the isolated product against these parameters.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 165 – 175 °C (Estimated)* | Capillary Method |
| IR Spectrum | Amide I (C=O): ~1660 cm⁻¹Amide II (N-H): ~3350, 3180 cm⁻¹Nitrile (CN): Absent (~2230 cm⁻¹) | FTIR (ATR) |
| ¹H NMR | δ 7.2–7.7 (m, 3H, Ar-H)δ 6.0–7.5 (br s, 2H, NH₂, exchangeable) | 400 MHz, DMSO-d₆ |
| Mass Spec | [M+H]⁺ = 233.9/235.9 (Br/Cl pattern) | LC-MS (ESI+) |
*Note: Pure 2-bromobenzamide melts at 160-162 °C; the 6-chloro substituent typically raises the MP due to increased symmetry and packing efficiency.
Signaling Pathway: Reaction Monitoring
Figure 2: In-process control (IPC) workflow for reaction monitoring.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of nitrile. | Switch solvent to DMSO or add a phase transfer catalyst (e.g., TBAB) if using biphasic conditions. |
| Over-Hydrolysis (Acid) | Reaction time too long or temp too high. | Reduce temp to 80 °C; Monitor strictly by HPLC. |
| Colored Impurities | Oxidation of aromatics (Method A). | Degas solvents; Ensure temp stays <60 °C during peroxide addition. |
| No Precipitation | Product soluble in DMSO/Water mix. | Add more water (ratio 1:5) or extract with Ethyl Acetate. |
References
-
Radziszewski Reaction on Hindered Nitriles
-
Selective NaOH-catalysed hydration of aromatic nitriles to amides. Royal Society of Chemistry. Link
-
-
Acidic Hydrolysis Kinetics
-
Synthesis of Halogenated Benzamides
-
General Properties of 2-Bromobenzamide
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. CN115677523B - Preparation method of 2, 6-difluorobenzamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-溴苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. 2-Bromo-4-chlorobenzaldehyde | 84459-33-6 | TCI EUROPE N.V. [tcichemicals.com]
- 7. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
Application Note: 2-Bromo-6-chlorobenzamide as a Versatile Intermediate in Pharmaceutical Synthesis
Executive Summary
2-Bromo-6-chlorobenzamide is a highly functionalized, di-halogenated aromatic building block that plays a critical role in modern pharmaceutical synthesis[1]. Characterized by an ortho-bromine and an ortho-chlorine atom flanking a primary amide, this scaffold provides exceptional regiocontrol during complex molecule construction. It is prominently utilized as a core intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs), including Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) inhibitors[2][3], as well as in the synthesis of critical agrochemical precursors[4][5].
This application note provides an in-depth mechanistic analysis of its reactivity, a field-proven experimental protocol for its use in palladium-catalyzed cross-coupling, and self-validating quality control measures.
Physicochemical Properties & Structural Significance
The utility of this compound stems from its precise steric and electronic environment. The dual halogens provide significant steric hindrance, which stabilizes the primary amide against unwanted side reactions (such as spontaneous hydrolysis) during harsh coupling conditions.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 66073-53-8[1][6] |
| Molecular Formula | C₇H₅BrClNO[6] |
| Molecular Weight | 234.48 g/mol [1][6] |
| Structural Features | Ortho-Br, ortho-Cl, primary carboxamide |
| Primary Utility | Orthogonal cross-coupling, API scaffold construction[2][7] |
Mechanistic Insights: Orthogonal Halogen Reactivity
The defining feature of this compound is its capacity for orthogonal functionalization . In transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amidation or Suzuki-Miyaura coupling), the reactivity of aryl halides is dictated by their carbon-halogen (C–X) bond dissociation energies[7].
-
C–Br Bond: ~67 kcal/mol
-
C–Cl Bond: ~81 kcal/mol
Because the C–Br bond is significantly weaker, the oxidative addition of a Palladium(0) catalyst into the C–Br bond is kinetically favored[7]. This allows researchers to selectively couple a nucleophile (such as an amine or an aryl boronic acid) at the 2-position while leaving the 6-chloro substituent completely intact. The retained chlorine atom can then serve as a synthetic handle for a secondary, downstream functionalization (e.g., nucleophilic aromatic substitution or a subsequent high-temperature Pd-catalyzed coupling) to build complex, multi-ring API architectures[7].
Logical workflow demonstrating orthogonal reactivity of this compound.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amidation
The following protocol details the use of this compound in the synthesis of azabenzothiazole derivatives, a class of compounds developed as JAK/TYK2 kinase inhibitors for the treatment of immunological and inflammatory diseases ()[2][3].
Causality of Reagent Selection
-
Pd₂(dba)₃ & XantPhos: XantPhos is a bidentate phosphine ligand with a wide "bite angle." This specific geometry accelerates the reductive elimination step of the catalytic cycle, driving the formation of the C–N bond while suppressing unwanted β-hydride elimination or dehalogenation[2].
-
Cs₂CO₃ (Cesium Carbonate): A mild, non-nucleophilic base is required. Stronger bases (like NaOtBu) risk hydrolyzing the primary amide to a carboxylic acid at elevated temperatures. Cs₂CO₃ effectively deprotonates the coupling partner without degrading the benzamide scaffold[2].
-
1,4-Dioxane: This ethereal solvent provides a high boiling point (~101 °C) necessary to overcome the activation energy barrier of the cross-coupling, while its non-polar nature prevents the solvation-induced separation of the tight ion pairs required for the reaction[2].
Step-by-Step Methodology
-
Reagent Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl iodide/amine coupling partner (1.0 eq, e.g., 2-chloro-3-fluoro-4-iodopyridine, 35 mmol), this compound (1.1 eq, 38.3 mmol), XantPhos (0.04 eq, 1.40 mmol), and Cs₂CO₃ (1.7 eq, 60.7 mmol)[2].
-
Solvent Addition: Suspend the solid mixture in anhydrous 1,4-dioxane (200 mL) to achieve an approximate concentration of 0.15–0.20 M[2].
-
Degassing (Critical Step): Sparge the heterogeneous mixture with a vigorous stream of dry argon gas for 15–20 minutes. Note: Removing dissolved oxygen is critical, as O₂ will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex.
-
Catalyst Addition: Under a positive pressure of argon, quickly add Pd₂(dba)₃ (0.03 eq, 1.0 mmol)[2].
-
Thermal Activation: Attach a reflux condenser, transfer the flask to a pre-heated oil bath, and heat the mixture under reflux (100–105 °C) for 1.5 hours[2].
-
Workup: Cool the reaction mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the inorganic salts (cesium halides) and precipitated palladium black. Wash the filter cake with ethyl acetate (3 × 50 mL).
-
Concentration & Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure mono-coupled intermediate.
Step-by-step experimental workflow for palladium-catalyzed amidation.
Self-Validating Systems & Quality Control
To ensure the trustworthiness of the synthesis and validate that orthogonal coupling was achieved without over-reaction, the following self-validating analytical checks must be performed:
-
Mass Spectrometry (Isotopic Pattern Analysis): The starting material (this compound) contains both Br and Cl, resulting in a complex, multi-peak isotopic cluster (M, M+2, M+4) due to the natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. Upon successful C–Br coupling, the bromine atom is lost. The resulting product's mass spectrum must exhibit a clean 3:1 intensity ratio for the [M+H]⁺ and [M+H+2]⁺ peaks. This specific isotopic signature definitively proves that the C–Cl bond remained intact.
-
Chromatographic Shift: The primary amide starting material is highly polar and typically exhibits strong hydrogen bonding with silica gel. The coupled product (a secondary or tertiary amide/amine) will demonstrate a distinct shift in retention factor (Rf) on TLC, usually eluting faster in standard ethyl acetate/hexane systems.
References
- Azabenzothiazole compounds, compositions and methods of use. F. Hoffmann-La Roche AG. Patent WO2012035039A1.
- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Bayer CropScience SA. Patent US6921828B2.
Sources
- 1. 66073-53-8|this compound|BLD Pharm [bldpharm.com]
- 2. WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use - Google Patents [patents.google.com]
- 3. WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use - Google Patents [patents.google.com]
- 4. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. CAS:66073-53-8, this compound-毕得医药 [bidepharm.com]
- 7. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]
Application Note: Chemoselective Buchwald-Hartwig Amidation Using 2-Bromo-6-chlorobenzamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and validated protocols for primary amidation.
Executive Summary
In modern drug discovery, the late-stage functionalization of highly decorated scaffolds requires absolute chemoselectivity. 2-Bromo-6-chlorobenzamide is a uniquely valuable building block because it presents three distinct reactive vectors: a primary amide, a bromide, and a chloride.
This application note details the use of this compound as a nucleophilic coupling partner in Palladium-catalyzed Buchwald-Hartwig amidation[1]. By pairing this substrate with an aryl iodide electrophile, researchers can achieve highly selective C–N bond formation at the primary amide while perfectly preserving the C–Br and C–Cl bonds for downstream orthogonal cross-coupling.
Mechanistic Rationale & Chemoselectivity
Amidation of primary amides is historically challenging in cross-coupling chemistry. Primary amides are poor nucleophiles, and their coordination to Palladium(II) intermediates can create stable, off-cycle resting states that stall the catalytic cycle. Furthermore, using a substrate that already contains two halogens (Br and Cl) introduces the risk of competitive intra- or intermolecular oxidative addition.
To overcome these hurdles, the reaction design relies on two foundational principles:
-
Oxidative Addition Hierarchy: Palladium(0) inserts into carbon-halogen bonds at different rates based on bond dissociation energies: C–I > C–Br > C–Cl . By reacting this compound with an external aryl iodide, the Pd(0) catalyst selectively undergoes oxidative addition at the C–I bond. The C–Br and C–Cl bonds on the benzamide remain kinetically inert under these specific conditions.
-
Ligand Geometry (Xantphos): To force the sluggish primary amide to undergo reductive elimination, the bidentate ligand Xantphos is employed[2]. Xantphos possesses a wide natural bite angle (~111°). When coordinated to the Pd(II) center, this wide angle compresses the angle between the aryl group and the amide group, dramatically accelerating the rate-determining reductive elimination step and preventing the formation of unreactive Pd-complexes[2].
Reaction Logic & Catalytic Cycle
Fig 1: Chemoselective Buchwald-Hartwig catalytic cycle utilizing this compound.
Fig 2: Functional group reactivity mapping of this compound in cross-coupling.
Quantitative Data & Optimization Parameters
The following parameters are adapted from validated pharmaceutical patent literature for the coupling of this compound with an aryl iodide (e.g., 2-chloro-3-fluoro-4-iodopyridine)[1]. The stoichiometry is normalized to a 1.0 mmol scale for benchtop execution.
| Component | Reagent | Equivalents | Amount (1 mmol scale) | Function & Rationale |
| Electrophile | Aryl Iodide | 1.0 eq | 1.0 mmol | Primary reactive site for Pd(0) oxidative addition. |
| Nucleophile | This compound | 1.1 eq | 1.1 mmol (258 mg) | Slight excess ensures complete consumption of the valuable aryl iodide. |
| Catalyst | Pd₂(dba)₃ | 0.028 eq | 0.028 mmol (25.6 mg) | Provides 5.6 mol% of active Pd(0). Air-stable precursor. |
| Ligand | Xantphos | 0.04 eq | 0.04 mmol (23.1 mg) | Wide bite-angle ligand; enforces rapid reductive elimination[2]. |
| Base | Cs₂CO₃ | 1.7 eq | 1.7 mmol (554 mg) | Mild inorganic base. Deprotonates the amide without causing hydrolysis. |
| Solvent | 1,4-Dioxane (Anhydrous) | N/A | 6.0 mL | High boiling point (101°C) allows sufficient thermal energy for coupling. |
Experimental Protocol: Chemoselective Amidation
Note: This protocol is designed as a self-validating system . Visual cues and specific handling techniques are included to ensure experimental integrity and prevent false negatives.
Step 1: Reaction Assembly and Degassing
-
Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide (1.0 mmol), this compound (258 mg, 1.1 mmol), Pd₂(dba)₃ (25.6 mg, 0.028 mmol), Xantphos (23.1 mg, 0.04 mmol), and anhydrous Cs₂CO₃ (554 mg, 1.7 mmol)[1].
-
Solvent Addition: Add 6.0 mL of anhydrous 1,4-dioxane.
-
Critical Degassing (Argon Sparging): Seal the flask with a rubber septum. Insert a long argon-purging needle directly into the solvent and a short vent needle into the septum. Sparge the mixture vigorously with argon for 15 minutes .
-
Causality Check: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation. Failure to remove dissolved oxygen will result in the immediate oxidation of the active catalyst to inactive Pd(II) species, halting the reaction before it begins.
-
Step 2: Catalytic Activation and Heating
-
Heating: Remove the sparging needles, ensure the flask is under a positive pressure of argon, and transfer the flask to a pre-heated oil bath at 100–105°C (reflux)[1].
-
Self-Validation (Colorimetric Tracking):
-
0–5 minutes: The mixture will initially appear deep purple/red due to the Pd₂(dba)₃.
-
5–15 minutes: As the active Pd(0)-Xantphos complex forms and undergoes oxidative addition, the solution should transition to a clear yellow or orange-red hue.
-
Failure Mode: If the solution rapidly turns opaque black and deposits a mirror on the flask walls, Palladium black has precipitated. This indicates oxygen contamination or ligand degradation; the reaction must be restarted.
-
-
Monitoring: Stir at reflux for 1.5 to 2 hours. Monitor the reaction via TLC or LC-MS. Track the disappearance of the aryl iodide, as the benzamide may streak on silica due to its polarity.
Step 3: Workup and Isolation
-
Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic salts (Cs₂CO₃) and precipitated palladium residues.
-
Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 15 mL) and brine (1 × 15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) to isolate the coupled product.
Downstream Applications
The true value of this specific methodology lies in the product it generates. The resulting coupled amide retains both the C–Br and C–Cl bonds.
Because the C–Br bond is now the most reactive electrophilic site remaining on the molecule, the product can be immediately subjected to a subsequent, orthogonal cross-coupling reaction (such as a Suzuki-Miyaura coupling with an aryl boronic acid) targeting the 2-position of the benzamide ring. The chloride at the 6-position serves as a final, stable handle for late-stage nucleophilic aromatic substitution (SNAr) or extreme-condition cross-coupling, enabling the modular synthesis of complex, tri-functionalized pharmaceutical APIs.
References
- WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use Source: Google Patents URL
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
Application Note: Optimization of Recrystallization Solvents for 2-Bromo-6-chlorobenzamide Purification
Introduction & Chemical Context
2-Bromo-6-chlorobenzamide (CAS: 426265-73-8) is a critical pharmacophore and intermediate in the synthesis of bioactive molecules, particularly Bruton’s tyrosine kinase (BTK) inhibitors and other heterocyclic drug candidates.[1]
Structural Analysis for Purification
The molecule features a primary amide group flanked by two bulky halogen atoms at the ortho positions (2-bromo and 6-chloro).[1] This 2,6-disubstitution pattern imposes significant steric hindrance, forcing the amide group out of planarity with the benzene ring.
-
Polarity: The amide moiety provides a polar "head" capable of hydrogen bonding, while the halogenated aromatic ring creates a lipophilic "tail."
-
Solubility Profile: The compound exhibits the classic "benzamide behavior": sparing solubility in water, moderate-to-high solubility in alcohols and polar aprotic solvents, and solubility in chlorinated solvents.
-
Impurity Profile: Common synthetic impurities include 2-bromo-6-chlorobenzoic acid (hydrolysis product), inorganic salts (from acid chloride neutralization), and trace transition metals (if Pd-catalyzed coupling was used upstream).[1]
Solvent Selection Strategy
The selection of a recrystallization solvent for this compound must balance the high solubility of the lipophilic halogens with the hydrogen-bonding capability of the amide.
Recommended Solvent Systems
| System | Solvent Composition | Primary Utility | Mechanism |
| A (Standard) | Ethanol / Water (95:5 to 70:[1]30) | General purification, Salt removal | Anti-solvent: Water decreases solubility of the organic amide while retaining inorganic salts. |
| B (Lipophilic) | Ethyl Acetate / Heptane | Removal of non-polar impurities | Temperature differential: High solubility in hot EtOAc; Heptane acts as a non-polar anti-solvent to force precipitation. |
| C (High Purity) | Toluene | Removal of polar tars/colored impurities | Temperature differential: Amides are often insoluble in cold toluene but soluble in boiling toluene. |
Expert Insight: For initial purification of crude material containing inorganic salts, System A (Ethanol/Water) is the preferred starting point. If the material is already desalted but contains organic side-products, System B is superior.
Experimental Protocols
Protocol A: Aqueous Ethanol Recrystallization (Recommended)
Best for: Crude material containing salts or polar byproducts.
Materials:
Procedure:
-
Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add 30 mL of Ethanol. Heat to reflux (approx. 78°C).
-
Titration: If the solid does not dissolve completely, add hot Ethanol in 5 mL increments until a clear solution is obtained.
-
Note: If insoluble particles remain after 50 mL total solvent, these are likely inorganic salts. Proceed to hot filtration.
-
-
Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed Buchner funnel or fluted filter paper to remove insoluble salts and mechanical impurities.
-
Anti-Solvent Addition: Return the filtrate to a boil. Slowly add hot Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add just enough hot Ethanol (approx. 1-2 mL) to clear the turbidity.[1]
-
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).
-
Slow cooling promotes the formation of high-purity, filterable needles or plates.[1]
-
-
Finishing: Cool the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals under vacuum. Wash the cake with 20 mL of cold Ethanol:Water (50:50 mixture).
-
Drying: Dry in a vacuum oven at 45-50°C for 12 hours.
Protocol B: Ethyl Acetate / Heptane Recrystallization
Best for: Material requiring removal of lipophilic starting materials (e.g., unreacted aromatics).
Procedure:
-
Dissolve crude material in minimal boiling Ethyl Acetate.
-
Perform hot filtration if necessary.
-
Remove from heat and immediately add Heptane (approx. 0.5 equivalents by volume of the EtOAc used) while stirring.
-
Allow to cool slowly. If "oiling out" occurs (formation of a liquid oil layer instead of crystals), reheat to dissolve and add a seed crystal of pure product.
Quality Control & Validation
After recrystallization, the material must be validated against strict specifications.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/Water gradient) | > 98.5% Area |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure; no solvent peaks.[1] |
| Melting Point | Capillary Method | 145°C - 165°C (Estimated range; distinct from acid/aldehyde precursors).[1] Sharp range (< 2°C). |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; EtOAc < 5000 ppm.[1] |
Troubleshooting "Oiling Out": Due to the low melting point of some impurities, the product may separate as an oil.
-
Solution: Increase the solvent volume or switch to System C (Toluene). Ensure the cooling rate is very slow. Vigorous stirring during cooling can sometimes induce proper nucleation.
Process Visualization
Workflow Diagram: Purification Logic
Caption: Decision logic for selecting the optimal solvent system based on impurity profile.
Solvent Screening Matrix
Caption: Solubility mapping for this compound. Green = Good Solvent, Red = Anti-solvent.
References
-
Thermo Scientific Chemicals. (2024). 2-Bromo-6-chlorobenzaldehyde Safety Data Sheet (Analogous Structure). Retrieved from [Link]
-
Google Patents. (2001). WO2001077083A1 - Process for preparing substituted benzimidazole compounds.[1] Retrieved from
-
Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.[1][3][4] Retrieved from
Sources
- 1. 1-Aziridinepropanoic acid, 2-methyl-, 2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl ester | C24H41N3O6 | CID 94611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]
- 3. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
Application Note & Protocol: A Strategic Approach to the Synthesis of Novel VEGFR-2 Inhibitors from 2-Bromo-6-chlorobenzamide
Abstract: This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, utilizing 2-Bromo-6-chlorobenzamide as a versatile starting scaffold. Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Consequently, inhibiting VEGFR-2 is a prime therapeutic strategy for cancer treatment.[1][2] This document details the scientific rationale, a complete multi-step synthetic protocol, methods for structural characterization, and bioassays for determining inhibitory efficacy. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and kinase inhibitor discovery.
Introduction: The Rationale for Targeting VEGFR-2 in Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK), plays a central role in mediating the pro-angiogenic signals of its ligand, VEGF-A.[3][4] In healthy tissues, this signaling is crucial for processes like wound healing and embryonic development.[5] However, in oncology, tumors exploit this pathway to ensure a dedicated blood supply, which is essential for their growth, survival, and metastasis.[2][6]
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K/Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival.[5] Therefore, blocking the ATP-binding site of the VEGFR-2 kinase domain with small molecule inhibitors is a clinically validated and highly effective anti-cancer strategy.[1][2] This guide focuses on a synthetic route starting from this compound, a scaffold offering multiple points for chemical diversification to optimize binding and pharmacokinetic properties.
The VEGFR-2 Signaling Cascade
The diagram below illustrates the critical signaling events downstream of VEGFR-2 activation and highlights the point of intervention for the synthesized small molecule inhibitors.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Synthetic Strategy and Design Rationale
The core of our strategy is to leverage the distinct reactivity of the halogen atoms on the this compound ring. The bromine at position 2 is more susceptible to displacement via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) than the chlorine at position 6. This differential reactivity allows for sequential, site-selective modifications.
Our design rationale aims to synthesize a molecule with key pharmacophoric features known to be essential for potent VEGFR-2 inhibition[3][7]:
-
Hinge-Binding Moiety: A heterocyclic or aromatic group capable of forming hydrogen bonds with the hinge region of the kinase (specifically with Cys919).[7]
-
Hydrophobic Core: The substituted benzamide scaffold will occupy the hydrophobic pocket near the ATP-binding site.
-
DFG-Motif Interaction Group: A flexible side chain, often containing hydrogen bond donors and acceptors, that interacts with the critical Asp-Phe-Gly (DFG) motif at the start of the activation loop.[3]
The proposed synthetic workflow is outlined below.
Caption: General Workflow for Synthesis and Evaluation.
Detailed Experimental Protocols
Disclaimer: All procedures must be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of Intermediate A - 2-(pyridin-3-yl)-6-chlorobenzamide
This step utilizes a Suzuki coupling reaction to introduce a pyridine ring, a common hinge-binding element, at the 2-position of the starting material.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound, pyridine-3-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate A.
Protocol 3.2: Synthesis of Final Product - N-substituted VEGFR-2 Inhibitor
This step involves a nucleophilic aromatic substitution (SNAr) to displace the chloro group with a side chain designed to interact with the DFG motif. Here, we use 4-aminophenol as a representative nucleophile.
Materials:
-
Intermediate A (1.0 equiv)
-
4-Aminophenol (1.5 equiv)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide portion-wise. Stir for 20 minutes to form the potassium phenoxide.
-
Add a solution of Intermediate A in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours, monitoring by TLC.
-
After cooling, carefully quench the reaction by adding water.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with water to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final compound by silica gel column chromatography or preparative HPLC.
Protocol 3.3: Characterization of Final Product
To ensure the identity and purity of the synthesized inhibitor, the following characterization methods are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical to determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Biological Evaluation Protocols
Protocol 4.1: In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of VEGFR-2.[8]
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant human VEGFR-2 kinase domain. The inhibitory effect of the test compound is measured by the reduction in substrate phosphorylation. Commercial kits are available for this purpose (e.g., chemiluminescence or fluorescence-based assays).[8]
Procedure (General Outline):
-
Incubate varying concentrations of the synthesized inhibitor (typically in a serial dilution) with the recombinant human VEGFR-2 kinase domain in an assay buffer.
-
Initiate the kinase reaction by adding ATP and a suitable peptide substrate.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection system (e.g., a phosphospecific antibody coupled with a chemiluminescent or fluorescent reporter).[8]
-
Calculate the concentration of the inhibitor that results in 50% inhibition of kinase activity (the IC₅₀ value).
Protocol 4.2: Cell-Based Proliferation Assay
This assay assesses the compound's ability to inhibit the proliferation of endothelial cells, which is a key downstream effect of VEGFR-2 signaling. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for this purpose.
Procedure:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.
-
Stimulate the cells with a pro-angiogenic factor, typically VEGF-A, to induce proliferation. Include control wells with no inhibitor and no VEGF-A stimulation.
-
Incubate the plates for 48-72 hours.
-
Quantify cell proliferation using a standard method, such as an MTT, BrdU, or CellTiter-Glo® assay.
-
Determine the IC₅₀ value, representing the concentration of the inhibitor that reduces cell proliferation by 50%.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results of the synthesis and biological evaluation can be presented as follows:
| Compound | Reaction Step | Yield (%) | Purity (HPLC, %) | VEGFR-2 IC₅₀ (nM) | HUVEC IC₅₀ (nM) |
| Intermediate A | Step 1 | 78 | >98 | N/A | N/A |
| Final Product | Step 2 | 55 | >99 | Example: 45 | Example: 150 |
| Sunitinib (Control) | N/A | N/A | >99 | Example: 15[9] | Example: 50[10] |
Interpretation: A potent inhibitor will exhibit a low nanomolar IC₅₀ value in the in vitro kinase assay. The cell-based assay confirms that this enzymatic inhibition translates into a functional anti-proliferative effect in a relevant cellular context. A significant difference between the kinase IC₅₀ and the cellular IC₅₀ may indicate issues with cell permeability, off-target effects, or compound stability.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the synthesis and evaluation of novel VEGFR-2 inhibitors starting from this compound. By leveraging modern synthetic methodologies and robust biological assays, researchers can efficiently generate and validate new chemical entities targeting a critical pathway in cancer angiogenesis. The described workflow offers a logical and self-validating system, from initial chemical reaction to final biological characterization, empowering drug discovery professionals in their pursuit of next-generation oncology therapeutics.
References
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VEGFR-2 inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
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VEGFR-2 inhibitor - Grokipedia. (n.d.). Grokipedia. [Link]
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Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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Li, W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
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Ferreira, R., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]
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Lichtenberger, B. M., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of Clinical Investigation. [Link]
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Kwiatkowski, N., et al. (2023). Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site. STAR Protocols. [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]
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Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. (2017). Hypertension. [Link]
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Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. (2007). Blood. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors. (2019). Blue Ridge Institute for Medical Research. [Link]
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van der Veldt, A. A., et al. (2016). A functional bioassay to determine the activity of anti-VEGF antibody therapy in blood of patients with cancer. British Journal of Cancer. [Link]
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Attwood, M. M., et al. (2021). Evolution of Small Molecule Kinase Drugs. Acta Pharmaceutica Sinica B. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]
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Wu, P., et al. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Journal of Medicinal Chemistry. [Link]
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Ferreira, R., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]
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El-Sayed, N. A. E., et al. (2017). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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VEGF Reporter Bioassay. (n.d.). Rhinogen. [Link]
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Human VEGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
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Ferreira, R., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
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Mavrova, A. T., & Pantaleeva, D. Z. (2025). Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. Bioorganic Chemistry. [Link]
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Nakamura, H., et al. (2006). Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Eldehna, W. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]
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Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. (2024). Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. [Link]
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Application Note: Overcoming Steric Hindrance in Benzamide Synthesis Through Targeted Microwave Energy
A Senior Application Scientist's Guide to Rapid, High-Yield Amidation
Executive Summary: The Challenge of Crowded Scaffolds
The benzamide moiety is a cornerstone of modern medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional polymers.[1] However, the synthesis of benzamides from sterically hindered carboxylic acids or amines represents a significant and persistent challenge in organic synthesis.[2] Conventional thermal methods often fail or provide disappointingly low yields due to the high activation energy required to overcome the steric repulsion between bulky substituents adjacent to the reacting centers.[3] This guide provides a comprehensive overview and a field-tested protocol for leveraging microwave-assisted organic synthesis (MAOS) to efficiently drive these challenging acylation reactions, dramatically reducing reaction times and improving yields.[4] We will explore the mechanistic underpinnings of microwave heating and provide a robust, step-by-step methodology for researchers, scientists, and drug development professionals.
The Microwave Advantage: Beyond Bulk Heating
Conventional heating relies on thermal conduction, a relatively slow and inefficient method of energy transfer where the vessel is heated first, and the energy is then transferred to the solvent and reactants. Microwave synthesis, conversely, operates through a mechanism known as dielectric heating.[5]
This process involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.[6] The polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwave, generating rotational energy that is dissipated as heat.[5] This rapid, uniform, and internal heating has profound implications for sterically hindered reactions:
-
Targeted Energy Transfer: Microwaves efficiently heat polar reactants and solvents, leading to a rapid rise in internal temperature far exceeding what can be safely achieved with conventional heating in open vessels.[6][7]
-
Overcoming Activation Barriers: This localized superheating provides the necessary energy to overcome the high activation barriers imposed by steric hindrance, accelerating the rate-limiting nucleophilic attack step.
-
Reduced Side Reactions: The extremely short reaction times (minutes versus hours) minimize the thermal decomposition of sensitive substrates and reduce the formation of unwanted byproducts.[8]
Caption: Comparison of conventional vs. microwave heating mechanisms.
Core Protocol: Microwave-Assisted Synthesis of N-benzyl-2,4,6-trimethylbenzamide
This protocol details the direct amidation of a highly hindered benzoic acid with a primary amine. This reaction is notoriously difficult under standard conditions.
3.1. Materials & Equipment
-
Reactants: 2,4,6-Trimethylbenzoic acid, Benzylamine
-
Microwave Reactor: A dedicated laboratory microwave reactor capable of temperature and pressure control.
-
Reaction Vessel: 10 mL microwave process vial with a magnetic stir bar.
-
Reagents for Workup: Ethyl acetate, 1 M HCl, Saturated NaHCO₃ solution, Brine.
-
Purification: Silica gel for column chromatography.
3.2. Experimental Workflow
Caption: Experimental workflow for microwave-assisted synthesis.
3.3. Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2,4,6-trimethylbenzoic acid (328 mg, 2.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add benzylamine (257 mg, 2.4 mmol, 1.2 equiv.) followed by ceric ammonium nitrate (CAN) (22 mg, 0.04 mmol, 2 mol%).[10]
-
Sealing: Securely seal the vial with a cap. Place the vessel in the microwave reactor cavity.
-
Microwave Irradiation: Irradiate the reaction mixture with stirring at a constant temperature of 160 °C for 20 minutes. The microwave power will be automatically modulated by the system to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Workup: Open the vial and dilute the reaction mixture with ethyl acetate (25 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,4,6-trimethylbenzamide.
Results and Discussion: A Tale of Two Methods
To demonstrate the efficacy of the microwave-assisted protocol, a direct comparison was made with a conventional oil bath heating method. The results clearly illustrate the superiority of the microwave approach for this sterically challenging transformation.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Temperature | 160 °C (Internal) | 160 °C (External) |
| Reaction Time | 20 minutes | 24 hours |
| Yield | 85% | 15% (with significant starting material recovery) |
| Purity (Crude) | High | Low (multiple byproducts) |
| Energy Input | Rapid, Direct, Efficient[7] | Slow, Indirect, Inefficient |
Mechanistic Considerations and Key Influencers
The direct amidation of a carboxylic acid and an amine is a condensation reaction that requires the removal of a water molecule. This process is often facilitated by a catalyst under thermal conditions.
Caption: Key factors influencing microwave-assisted amidation.
-
The Role of the Catalyst: While high temperatures achieved via microwave heating can drive the reaction, a catalyst like CAN can further lower the activation energy, though its exact mechanism is a subject of ongoing discussion.[9]
-
Solvent-Free Conditions: This protocol is designed to be solvent-free, which is advantageous for green chemistry.[11][12] The reactants themselves absorb microwave energy, and the absence of a high-boiling solvent simplifies purification. If a solvent is necessary for solubility, a polar, high-boiling solvent like DMF or NMP should be chosen for efficient microwave absorption.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient time or temperature. | Increase the reaction time in 5-minute increments or the temperature in 10 °C increments. |
| Substrate decomposition: Temperature is too high. | Decrease the reaction temperature. Confirm the thermal stability of your starting materials. | |
| Formation of Byproducts | Decomposition or side reactions: Reaction time is too long. | Reduce the reaction time. Analyze the crude mixture to identify byproducts and optimize accordingly. |
| No Reaction | Poor microwave absorption: Reactants are non-polar. | Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) to act as a heating facilitator. |
| Catalyst Inactivity: The chosen catalyst is not suitable for the specific substrate pair. | Screen alternative catalysts, such as boric acid derivatives or other Lewis acids. |
Conclusion
Microwave-assisted synthesis provides a powerful, reliable, and rapid solution to the long-standing problem of forming amide bonds between sterically hindered substrates.[1][2] By enabling direct and efficient energy transfer, this technology dramatically shortens reaction times from hours to minutes and significantly boosts product yields.[4][13] The protocol presented here serves as a robust starting point for researchers looking to synthesize challenging benzamide derivatives, offering a clear pathway to accelerate discovery and development in pharmaceuticals and materials science.
References
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Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]
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Dabrowska, Z., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1836. [Link]
-
Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
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Sun, L., & Gribble, G. W. (2005). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. Organic Letters, 7(19), 4197-4200. [Link]
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ResearchGate. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. [Link]
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Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
-
Cermak, J. K., et al. (2013). Rapid and Efficient Synthesis of N-alkylbenzamides Under Microwave Irradiation. Letters in Organic Chemistry, 10(4). [Link]
-
Asian Publication Corporation. (n.d.). Microwave-Assisted C-N Coupling for the Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid Scaffold and Novel N-Phenyl-2-(2H-1,2,3- triazol-2-yl)benzamide Derivatives. Asian Journal of Organic & Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. [Link]
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Solid supported reaction. (n.d.). specific effects of microwave. Solid supported reaction. [Link]
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MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
ResearchGate. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. [Link]
-
CSIRO Publishing. (2012). Progress in Microwave-Aided Chemical Synthesis. Australian Journal of Chemistry. [Link]
-
Indian Chemical Society. (n.d.). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
-
ResearchGate. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. [Link]
-
ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
ResearchGate. (n.d.). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. ResearchGate. [Link]
-
MDPI. (2001). Microwave-Assisted Organic Synthesis - Back to the Roots. MDPI. [Link]
-
IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. [Link]
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procedure for converting 2-bromo-6-chlorobenzonitrile to amide
Abstract
Converting 2-bromo-6-chlorobenzonitrile to its corresponding amide, 2-bromo-6-chlorobenzamide , presents a distinct synthetic challenge due to the significant steric shielding of the cyano group by the ortho-halogen substituents. Standard hydrolysis protocols often result in incomplete conversion or over-hydrolysis to the carboxylic acid. This Application Note details two field-proven protocols: a Selective Alkaline Hydroperoxide (Radziszewski) method, prioritized for its high chemoselectivity, and a Strong Acid Hydration method for substrates requiring aggressive activation.
Part 1: Strategic Analysis & Mechanistic Insight
The Steric Challenge
In 2-bromo-6-chlorobenzonitrile, the nitrile carbon is flanked by bulky bromine (Van der Waals radius ~1.85 Å) and chlorine (~1.75 Å) atoms. These substituents create a "steric canyon," severely restricting the trajectory of incoming nucleophiles.
-
Standard Hydrolysis (Aq. NaOH or HCl): Often fails because the tetrahedral intermediate is too high in energy to form due to steric clash.
-
The Solution (The Alpha-Effect): The primary recommendation (Protocol A) utilizes the Radziszewski reaction . The hydroperoxide anion (
) exhibits the "alpha-effect"—an adjacent lone pair on oxygen increases its nucleophilicity significantly while maintaining a small hydrodynamic radius, allowing it to penetrate the steric shield where hydroxide ( ) fails.
Visualizing the Mechanism
The following diagram illustrates the critical pathway where the hydroperoxide anion bypasses the steric blockade.
Figure 1: Mechanistic pathway of the Radziszewski reaction overcoming ortho-substitution steric hindrance.
Part 2: Experimental Protocols
Protocol A: Selective Alkaline Hydroperoxide (Radziszewski)
Recommended for: High purity requirements, prevention of over-hydrolysis, and safety.
Reagents & Equipment:
-
Substrate: 2-Bromo-6-chlorobenzonitrile (1.0 equiv)
-
Oxidant: Hydrogen Peroxide (30% w/v aq., 4.0 - 6.0 equiv)
-
Base: Sodium Hydroxide (20% aq., 1.5 equiv) or Potassium Carbonate (for extremely sensitive substrates).
-
Solvent: DMSO (Dimethyl sulfoxide) or Ethanol/Acetone mixture. Note: DMSO is superior for solubilizing hindered aromatics.
Step-by-Step Procedure:
-
Solubilization: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 2-bromo-6-chlorobenzonitrile (10 g, 46 mmol) in DMSO (30 mL). Ensure complete dissolution; mild warming (30°C) is acceptable.
-
Base Addition: Cool the solution to 20°C using a water bath. Add the NaOH solution (1.5 equiv) dropwise. The mixture may darken slightly.
-
Oxidant Addition (Critical): Add 30% H2O2 (4.0 equiv) dropwise via an addition funnel. Caution: The reaction is exothermic. Maintain internal temperature between 40°C - 50°C . Do not exceed 60°C to prevent SNAr side reactions (displacement of halogens).
-
Reaction Monitoring: Stir vigorously at 40-50°C. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes) or HPLC. Conversion is typically complete within 1–3 hours. The amide spot will appear significantly more polar than the nitrile.
-
Quench & Isolation:
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The amide should precipitate immediately as a white/off-white solid.
-
Troubleshooting: If no precipitate forms (due to DMSO solubilization), extract with Ethyl Acetate (3x), wash organics with brine to remove DMSO, dry over Na2SO4, and concentrate.
-
-
Purification: Filter the solid and wash with cold water to remove residual base and DMSO. Recrystallize from Ethanol/Water (9:1) if necessary.
Why this works: The reaction produces oxygen gas as a byproduct. The evolution of O2 drives the equilibrium, and the conditions are too mild to hydrolyze the resulting amide to the carboxylic acid.
Protocol B: Acid-Mediated Hydration
Recommended for: Substrates insoluble in DMSO/Ethanol or if Protocol A fails.
Reagents:
-
Acid: Sulfuric Acid (90-98% conc. H2SO4).
-
Quench: Crushed ice.
Step-by-Step Procedure:
-
Dissolution: Place 2-bromo-6-chlorobenzonitrile (5 g) in a flask. Add conc. H2SO4 (20 mL).
-
Heating: Heat the mixture to 70°C - 80°C . The nitrile nitrogen will be protonated, activating the carbon for attack by the trace water present or bisulfate.
-
Note: Do not exceed 100°C; high heat promotes dehalogenation or sulfonation.
-
-
Monitoring: Monitor carefully. Once the solid dissolves and the solution becomes clear/homogeneous, reaction is often near completion (1-4 hours).
-
Quench: Pour the hot acid solution cautiously onto crushed ice (200 g).
-
Safety: This is highly exothermic. Wear face shield and heavy gloves.
-
-
Isolation: The amide is insoluble in dilute acid and will precipitate. Filter, wash with water until neutral pH, and dry.
Part 3: Data Interpretation & Validation
Analytical Specifications
Compare your isolated product against these expected parameters to validate success.
| Parameter | 2-Bromo-6-chlorobenzonitrile (Starting Material) | This compound (Product) |
| IR Spectrum | Sharp peak ~2230 cm⁻¹ (C≡N stretch) | Absent 2230 cm⁻¹; Present ~3180, 3360 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O amide) |
| 1H NMR | Aromatic protons only (7.4 - 7.8 ppm) | Aromatic protons + Broad singlets ~7.6 & 8.0 ppm (NH2 protons, D2O exchangeable) |
| Solubility | High in DCM, low in water | Moderate in polar organics (MeOH, DMSO), low in DCM |
| Melting Point | ~118-120°C | Higher (Typically >160°C due to H-bonding network) |
Decision Matrix for Protocol Selection
Use the following workflow to determine the optimal path for your specific batch constraints.
Figure 2: Operational decision tree for selecting the hydrolysis method.
References
-
Master Organic Chemistry. Hydrolysis of Nitriles to Amides and Carboxylic Acids.Link
-
Organic Chemistry Portal. Synthesis of Amides from Nitriles (Radziszewski Reaction).Link
-
ChemicalBook. 2-Bromo-6-chlorobenzonitrile Product & Synthesis Properties.Link
-
PubChem. 2-Bromo-6-chlorobenzonitrile Compound Summary.Link
-
Schnyder, A. et al. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006. (Demonstrates Pd-catalyzed handling of hindered aryl halides). Link
Troubleshooting & Optimization
overcoming steric hindrance in 2-Bromo-6-chlorobenzamide reactions
Technical Support Center: 2-Bromo-6-chlorobenzamide Reaction Optimization
Topic: Overcoming Steric Hindrance in this compound Reactions Audience: Researchers, Medicinal Chemists, Process Chemists Format: Interactive Q&A, Troubleshooting Protocols, and Visual Guides
Introduction: The Steric Fortress
This compound presents a classic "ortho-effect" challenge. The amide group is flanked by two bulky halogens (Bromine and Chlorine), creating a steric shield that inhibits nucleophilic attack at the carbonyl carbon and hinders catalyst approach to the aryl halides.
This guide provides field-proven solutions to three critical workflows:
-
Chemo-selective Cross-Coupling (Utilizing the C-Br handle).
-
Amide Functionalization (Dehydration to nitrile or N-alkylation).
-
Hydrolysis (Converting the hindered amide to acid).
Module 1: Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)[1][2]
User Query: "I am attempting a Suzuki coupling on the 2-bromo position, but I see low conversion and significant dehalogenation. Standard PPh3 ligands are failing."
Technical Insight: Standard ligands like PPh3 (cone angle ~145°) are insufficiently bulky to promote the reductive elimination step in sterically congested systems. For 2,6-disubstituted aryl halides, the rate-determining step often shifts. You require electron-rich, bulky dialkylbiarylphosphine ligands (Buchwald Ligands) that facilitate oxidative addition into the hindered C-Br bond while preventing the formation of inactive palladium dimers.
Recommended Protocol: The "SPhos" System The SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligand is the gold standard for ortho-disubstituted aryl chlorides and bromides.
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalyst source. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligand to boost oxidative addition and reductive elimination. |
| Ratio | 1:2 (Pd:Ligand) | Ensures active mono-ligated Pd(0) species. |
| Base | K₃PO₄ (anhydrous) | Mild base, compatible with sensitive functional groups. |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often assist in solubilizing inorganic bases. |
| Temp | 80°C - 100°C | Required to overcome the activation energy barrier of the hindered center. |
Step-by-Step Protocol:
-
Charge: Add this compound (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 equiv) to a reaction vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen inhibits the active catalyst).
-
Solvent: Add degassed Toluene/Water (10:1 ratio, 0.2 M concentration).
-
Heat: Stir vigorously at 100°C for 12-18 hours.
-
Workup: Cool, filter through Celite, and extract with EtOAc.
Troubleshooting Table:
| Symptom | Probable Cause | Solution |
| No Reaction | Catalyst poisoning or insufficient activation energy. | Switch to XPhos or Pd-PEPPSI-IPr precatalyst. Increase temp to 110°C. |
| Dehalogenation (H-substitution) | Use anhydrous solvent (Dioxane). Switch base to Cs₂CO₃. | |
| Coupling at Cl- position | Poor selectivity. | The C-Br bond is significantly weaker. Keep temp <100°C to maintain chemoselectivity. |
Module 2: Amide Transformations (Dehydration & N-Functionalization)
User Query: "I cannot dehydrate the amide to the nitrile using standard SOCl₂. The reaction is sluggish."
Technical Insight: The "Ortho Effect" prevents the coplanarity required for resonance, making the carbonyl oxygen less nucleophilic and harder to activate. Furthermore, the bulky halogens physically block the attack of the dehydrating agent. You need a highly reactive electrophile and a base that can act as a proton shuttle.
Protocol: Burgess Reagent or POCl₃/Pyridine
Method A: POCl₃ (Robust)
-
Dissolve: this compound in dry Acetonitrile (MeCN).
-
Add Base: Add Pyridine (3.0 equiv) or Imidazole.
-
Reagent: Add POCl₃ (1.5 equiv) dropwise at 0°C.
-
Reflux: Heat to 80°C for 4 hours.
-
Quench: Pour onto ice-water carefully. The nitrile usually precipitates.
Method B: Burgess Reagent (Mild, Neutral) For acid-sensitive substrates, use (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt (Burgess Reagent) in DCM at room temperature.
User Query: "How do I alkylate the Nitrogen? NaH/MeI gives low yields."
Technical Insight: The N-H protons are acidic, but the nucleophilicity of the resulting anion is severely compromised by the flanking halogens (steric gear effect).
-
Solution: Use Phase Transfer Catalysis (PTC) or Copper Catalysis (Goldberg) .
Recommended Protocol: Goldberg Modified N-Arylation/Alkylation
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine (20 mol%).
-
Solvent: Dioxane or DMF at 110°C.
-
Note: This system facilitates the coordination of the hindered amide nitrogen to the copper center, bypassing the steric barrier of direct SN2 attack.
Module 3: Hydrolysis (Amide to Acid)
User Query: "I need to convert the amide to the carboxylic acid. Refluxing in NaOH/Water does nothing."
Technical Insight: 2,6-Disubstituted benzamides are notoriously resistant to hydrolysis due to Steric Inhibition of Resonance . The tetrahedral intermediate cannot form easily. Aqueous base simply cannot penetrate the steric shield.
Protocol: Bouveault Hydrolysis (Nitrite-Assisted) This method generates a diazonium-like intermediate that is more susceptible to nucleophilic attack.
-
Dissolve: Amide in 70% H₂SO₄ (sulfuric acid).
-
Add: Sodium Nitrite (NaNO₂) slowly at 90°C-100°C.
-
Mechanism: The amide converts to the acid via an acyl diazonium species, releasing N₂ gas (driving force).
Alternative: Anhydrous KOH in Ethylene Glycol at 150°C (High boiling point solvent forces the reaction).
Visual Guide: Reaction Decision Tree
Figure 1: Decision matrix for optimizing reactions of sterically hindered this compound.
References
-
Buchwald-Hartwig Amination of Hindered Substrates
- Suzuki Coupling with SPhos: Title: Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) Ligand for Palladium-Catalyzed Cross-Coupling Reactions. Source: Sigma-Aldrich / Buchwald.
-
Copper-Catalyzed Amidation (Goldberg)
-
Steric Hindrance in Benzamides (Hydrolysis)
Sources
- 1. repository.nie.edu.sg [repository.nie.edu.sg]
- 2. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlled Hydrolysis of 2-Bromo-6-Chlorobenzonitrile
Status: Operational Subject: Troubleshooting Guide for Sterically Hindered Nitrile Hydrolysis Target Molecule: 2-Bromo-6-chlorobenzonitrile (CAS: 6575-08-2) Primary Objective: Selective conversion to 2-Bromo-6-chlorobenzamide (preventing acid formation and dehalogenation).
The Steric-Electronic Challenge
As a Senior Application Scientist, I often see researchers treat 2,6-disubstituted benzonitriles like standard aromatic nitriles. This is a critical error. 2-Bromo-6-chlorobenzonitrile presents a unique "Steric-Electronic Trap" that causes standard hydrolysis methods to fail or "over-hydrolyze."
The "Over-Hydrolysis" Mechanisms
In this context, "over-hydrolysis" refers to two distinct failure modes:
-
Thermodynamic Overshoot: Unwanted conversion of the Amide to the Carboxylic Acid.
-
Nucleophilic Aromatic Substitution (
): Hydrolytic displacement of the Bromine or Chlorine atoms by hydroxide, leading to phenolic byproducts.[1]
Why Standard Methods Fail:
-
Steric Shielding: The bulky Bromine and Chlorine atoms at the 2- and 6-positions create a steric pocket that blocks the trajectory of incoming nucleophiles (like water or hydroxide) toward the nitrile carbon.
-
Electronic Activation: While sterics block the nitrile, the electron-withdrawing nature of the halogens activates the ring. If you use harsh conditions (high heat + strong NaOH) to overcome the steric barrier, you trigger the
pathway, stripping the halogens before the nitrile hydrolyzes.
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired pathway and the failure modes.
Figure 1: Reaction landscape showing the narrow window for selective amide formation (Green) versus degradation pathways (Red).
Troubleshooting Guide (FAQ)
This section addresses specific issues reported by users attempting this synthesis.
Q1: "I am getting the carboxylic acid instead of the amide. Why?"
Diagnosis: You are likely using Acidic Hydration (H2SO4) or Aqueous NaOH at reflux .
-
The Cause: In sterically hindered systems, the rate of Nitrile
Amide conversion is slow. However, once the Amide is formed, its solubility changes. In boiling acidic media, the amide bond can cleave.[2] In aqueous base, if the temperature is high enough to penetrate the steric shield, it is high enough to drive the equilibrium to the carboxylate. -
The Fix: Switch to the Radziszewski Reaction (See Protocol A). It uses Hydrogen Peroxide (
). The hydroperoxide anion ( ) exhibits the Alpha-Effect , making it a super-nucleophile that is small enough and reactive enough to attack the hindered nitrile at room temperature, stopping selectively at the amide.
Q2: "My product mass spec shows a loss of Br/Cl and gain of OH (M-Cl+OH). What happened?"
Diagnosis: You triggered Nucleophilic Aromatic Substitution (
-
The Cause: You likely used strong base (NaOH/KOH) and high heat (>80°C) to force the reaction. The electron-deficient ring (due to -CN and -X groups) is susceptible to attack at the C-X bond.
-
The Fix: Lower the temperature and pH. Use Potassium Carbonate (
) instead of Hydroxide. The milder base is sufficient to deprotonate but insufficient to displace the halogens on the ring.
Q3: "The reaction is stalled. I see only starting material after 24 hours."
Diagnosis: The "Steric Pocket" is preventing attack.
-
The Cause: If using standard hydrolysis, water cannot reach the carbon.
-
The Fix:
-
Solvent Switch: Use DMSO . It solvates cations, leaving the nucleophile "naked" and more reactive.
-
Reagent Switch: Add
. As mentioned, it is kinetically faster than water.
-
Validated Experimental Protocols
Do not deviate from the order of addition. The exotherm must be controlled to prevent over-hydrolysis.
Protocol A: The Modified Radziszewski Method (Recommended)
Best for: High selectivity for Amide, zero dehalogenation.
Reagents:
-
Substrate: 2-Bromo-6-chlorobenzonitrile (1.0 eq)
-
Solvent: DMSO (5-10 volumes)
-
Base:
(0.5 - 1.0 eq) -
Reagent: 30%
(4.0 - 5.0 eq)
Step-by-Step:
-
Dissolution: Dissolve the nitrile in DMSO at room temperature (20-25°C). Ensure complete solvation.
-
Base Addition: Add solid
. The suspension will be heterogeneous. -
Active Reagent Addition (CRITICAL): Cool the vessel to 15°C in a water bath. Add
dropwise.-
Note: The reaction is exothermic. Do not allow internal temp to exceed 40°C.
-
-
Reaction: Remove cooling bath and stir vigorously at Room Temperature for 1-3 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane). The Amide usually runs lower (more polar) than the Nitrile.
-
Quench: Pour the mixture into ice water (10 volumes). The Amide should precipitate as a white solid.
-
Isolation: Filter, wash with water to remove DMSO, and dry.
Protocol B: Acidic Hydration (Alternative)
Use only if Peroxides are forbidden in your facility.
Reagents:
-
Substrate: 2-Bromo-6-chlorobenzonitrile
-
Reagent: 90%
(Concentrated)
Step-by-Step:
-
Cooling: Cool
to 0-5°C. -
Addition: Add the nitrile portion-wise. It may not dissolve immediately.
-
Controlled Heating: Warm slowly to 40-50°C. DO NOT BOIL.
-
Warning: Exceeding 60°C significantly increases the risk of hydrolysis to the Acid.
-
-
Quench: Pour onto crushed ice. The amide precipitates.[4]
Data & Decision Logic
Method Comparison Table
| Feature | Method A (Radziszewski) | Method B (Acidic H2SO4) | Method C (NaOH/Heat) |
| Primary Product | Amide (>95%) | Amide/Acid Mix | Acid / Phenols |
| Risk of Dehalogenation | Very Low | Low | High ( |
| Temperature | 20-40°C | 40-50°C | >80°C |
| Reaction Time | 1-3 Hours | 4-12 Hours | 2-6 Hours |
| Workup | Water precipitation | Ice Quench (Exothermic) | Acidification required |
Workflow Logic
Figure 2: Decision tree for selecting the correct hydrolysis protocol and interpreting workup results.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene. (Contextual grounding for halogenated aromatics).
-
Organic Chemistry Portal. Radziszewski Reaction: Synthesis of Amides from Nitriles. (Primary mechanism validation).
-
Master Organic Chemistry.
): Mechanism and Kinetics. (Validation of dehalogenation risks). -
PubChem. 2-Bromo-6-chlorobenzonitrile Compound Summary. (Physical properties and safety).[5]
- Kabalka, G. W., et al.Sodium percarbonate: a convenient reagent for the hydrolysis of nitriles to amides.Tetrahedron Letters, 31(38), 5433-5436.
Sources
- 1. ncrdsip.com [ncrdsip.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-6-chlorobenzonitrile | C7H3BrClN | CID 81054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-6-chlorobenzamide Solubility Guide
The following technical guide serves as a comprehensive resource for researchers working with 2-Bromo-6-chlorobenzamide (CAS: 66073-53-8) . It addresses solubility challenges in Dimethyl Sulfoxide (DMSO), providing mechanistic insights, troubleshooting protocols, and standardized operating procedures.
Product Identity:
-
Molecular Formula: C
H BrClNO[3] -
Molecular Weight: 234.48 g/mol [2]
-
Physical State: Solid (typically white to off-white crystalline powder)
Part 1: Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My 100 mM DMSO stock solution has formed a precipitate after storage at -20°C. Is the compound degraded?
Diagnosis: Likely Physical Instability , not chemical degradation. Root Cause: DMSO is highly hygroscopic.[6] Even at -20°C, stored DMSO solutions can absorb atmospheric moisture if not sealed hermetically. The presence of water increases the polarity of the solvent mixture, reducing the solubility of the hydrophobic this compound and causing it to "crash out" (crystallize). Corrective Action:
-
Warm: Place the vial in a 37°C water bath for 10–15 minutes.
-
Sonicate: Sonicate in an ultrasonic bath for 5–10 minutes until the solution is clear.
-
Verify: Vortex vigorously. If the solution remains clear upon returning to room temperature, it is safe to use.
-
Prevention: Store future stocks in single-use aliquots to avoid repeated freeze-thaw cycles and moisture entry.
Q2: When I dilute my DMSO stock into cell culture media, the solution turns cloudy immediately. Why?
Diagnosis: Solvent Shock / Reprecipitation. Root Cause: this compound is a lipophilic molecule (low aqueous solubility). When a high-concentration DMSO stock (e.g., 100 mM) is introduced directly into an aqueous buffer (media), the local concentration of DMSO drops rapidly. The compound finds itself in a highly polar environment where it is insoluble, leading to rapid nucleation and precipitation. Corrective Action:
-
Step-Down Dilution: Do not jump from 100 mM to 10 µM in one step. Create an intermediate dilution (e.g., 100x or 1000x stock) in pure DMSO first.
-
Warm Media: Pre-warm the culture media to 37°C before adding the compound.
-
Dynamic Mixing: Add the DMSO stock while vortexing the media, rather than adding it to a static solution. This disperses the compound before nuclei can form.
Q3: What is the maximum solubility of this compound in DMSO?
Technical Insight: While specific saturation limits vary by temperature and purity, 2,6-disubstituted benzamides generally exhibit good solubility in pure DMSO due to the disruption of crystal lattice energy by the solvent's sulfoxide group. Guideline:
-
Reliable Working Concentration: 50 mM – 100 mM is typically achievable and stable at Room Temperature (RT).
-
Risk Zone: >200 mM. At these concentrations, the solution becomes metastable and highly sensitive to temperature drops or moisture uptake.
Part 2: Standard Operating Procedures (SOPs)
Self-validating protocols for consistent results.
SOP 1: Preparation of a Robust 100 mM Stock Solution
Objective: Create a stock solution stable for long-term storage.
Materials:
-
This compound (Solid)[7]
-
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)
-
Amber glass vials (borosilicate) with PTFE-lined caps
Protocol:
-
Weighing: Weigh 23.45 mg of this compound into a sterile amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Critical Step: Do not use DMSO that has been opened for >1 month without desiccation.
-
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes.
-
Quality Check: Inspect against a light source. The solution must be completely clear and colorless.
-
Aliquoting: Immediately dispense into 50–100 µL aliquots in PCR tubes or cryovials.
-
Storage: Store at -20°C (short term <1 month) or -80°C (long term >6 months).
SOP 2: Rapid Solubility Limit Test (Cloud Point Method)
Objective: Determine if a specific concentration is viable for your assay conditions.
Protocol:
-
Prepare a high-concentration starting stock (e.g., 200 mM) in DMSO.
-
Pipette 100 µL of PBS (Phosphate Buffered Saline) or Media into a clear 96-well plate.
-
Titrate the compound stock into the well in 0.5 µL increments.
-
After each addition, mix and measure Absorbance at 600 nm (OD600).
-
Endpoint: A sharp increase in OD600 indicates the "Cloud Point"—the concentration at which the compound precipitates. Stay at least 2-fold below this limit for assays.
Part 3: Mechanistic Visualization
Diagram 1: The Hygroscopicity Trap
This diagram illustrates why stock solutions degrade physically over time.
Caption: Mechanism of precipitation in stored DMSO stocks. DMSO avidly absorbs atmospheric water, altering solvent polarity and forcing hydrophobic compounds out of solution.
Diagram 2: Recommended Dilution Workflow
A logic flow to prevent precipitation during assay preparation.
Caption: Optimal workflow for diluting hydrophobic benzamides. Using an intermediate dilution step mitigates the "solvent shock" that causes precipitation.
Part 4: Data Summary
Table 1: Solubility Profile & Recommendations
| Parameter | Value / Status | Notes |
| Solubility in Water | < 0.1 mg/mL (Estimated) | Highly insoluble; requires carrier solvent. |
| Solubility in DMSO | > 25 mg/mL (> 100 mM) | High solubility in pure, anhydrous DMSO. |
| Solubility in Ethanol | Moderate | Less effective than DMSO; not recommended for high-conc stocks. |
| LogP (Octanol/Water) | ~ 2.0 - 2.5 (Estimated) | Moderately lipophilic; prone to membrane binding and precipitation. |
| Storage Temp (Solid) | 2–8°C | Keep dry and dark. |
| Storage Temp (Solution) | -20°C or -80°C | MUST be aliquoted. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66073-53-8 (this compound). Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [Link]
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics.[8] Retrieved from [Link]
Sources
- 1. 1092307-76-0|3-Bromo-5-chloro-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 66073-53-8|this compound|BLD Pharm [bldpharm.com]
- 3. 66073-53-8 - Angene [angeneusa.com]
- 4. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]
- 5. WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use - Google Patents [patents.google.com]
- 6. ziath.com [ziath.com]
- 7. 2-Bromo-N,N-dimethylbenzenesulfonamide | 65000-13-7 [sigmaaldrich.com]
- 8. DSpace [cora.ucc.ie]
Technical Support Center: Advanced Purification of 2-Bromo-6-chlorobenzamide
Welcome to the Process Chemistry Technical Support Center. 2-Bromo-6-chlorobenzamide is a sterically hindered, highly functionalized scaffold critical for synthesizing active pharmaceutical ingredients (APIs), including TYK2 kinase inhibitors[1] and advanced fungicidal agents[2]. Due to the di-ortho substitution pattern, the synthesis and subsequent purification of this compound present unique challenges, primarily involving unreacted precursors and closely related regioisomers[3].
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation of your target compound.
Troubleshooting & Causality FAQs
Q1: Following amidation, my product is heavily contaminated with unreacted 2-bromo-6-chlorobenzoic acid. Why does this persist, and how do I selectively remove it?
-
Causality: The di-ortho halogen substitution creates significant steric hindrance around the carbonyl carbon, often leading to incomplete conversion during amidation (e.g., using
or EDC coupling)[3]. If your aqueous workup is too acidic or strictly neutral, the unreacted acid remains protonated and highly soluble in the organic phase alongside the target benzamide. -
Solution: Implement a chemoselective alkaline wash using saturated sodium bicarbonate (
). The electron-withdrawing nature of the bromine and chlorine atoms significantly lowers the pKa of the benzoic acid precursor (pKa ~1.5–2.0). is basic enough to quantitatively deprotonate the acid into its water-soluble sodium salt without risking base-catalyzed hydrolysis of the neutral target benzamide.
Q2: Analytical GC-MS/NMR indicates the presence of isomeric impurities (e.g., 3-bromo-2-chlorobenzamide). Why did these form, and how can I separate them?
-
Causality: These impurities originate upstream during the electrophilic bromination of precursors like 2-chloro-6-methylaniline[3]. While the acetylamino group directs ortho/para, steric crowding often forces a minor percentage of bromination at sub-optimal positions. These isomers carry through the synthetic sequence to the final amidation step.
-
Solution: Because regioisomers possess identical molecular weights and nearly identical functional groups, liquid-liquid extraction is ineffective. You must exploit slight differences in their dipole moments using normal-phase silica gel chromatography.
Q3: During recrystallization from ethanol/water, my crude product forms a biphasic oil rather than crystals ("oiling out"). How do I correct this?
-
Causality: "Oiling out" occurs when the boiling point of the solvent system exceeds the melting point of the impure solute mixture. As the solution cools, the compound separates as a supercooled liquid (oil) rather than a crystalline solid, trapping impurities within the emulsion.
-
Solution: Lower the temperature of the hot solvent before dissolution, or switch to a solvent system with a lower boiling point (e.g., Ethyl Acetate/Heptane). Adding a seed crystal of pure this compound at the cloud point provides a nucleation site, forcing the molecules into a crystalline lattice rather than an amorphous oil.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction
Objective: Complete removal of unreacted 2-bromo-6-chlorobenzoic acid from the crude benzamide mixture.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) at a concentration of ~100 mg/mL.
-
Washing: Add an equal volume of saturated aqueous
. Vent the separatory funnel frequently, as gas will evolve as the acid is neutralized. -
Partitioning: Vigorously shake and allow the layers to separate. The lower organic layer contains the neutral benzamide; the upper aqueous layer contains the benzoate salt.
-
Validation Checkpoint: Test the pH of the separated aqueous layer using pH paper. It must read
. If the pH is acidic or neutral, the extraction is incomplete, and the acid impurity remains protonated in your organic phase. Add more until the aqueous phase is distinctly basic. -
Isolation: Drain the organic layer, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: High-Resolution Flash Chromatography
Objective: Separation of this compound from its regioisomers.
-
Column Preparation: Pack a column with 230-400 mesh silica gel using Hexanes.
-
Loading: Dry-load the crude compound onto a small amount of silica gel to ensure a tight, narrow sample band, which is critical for resolving closely eluting isomers.
-
Elution: Run an isocratic gradient of 30% Ethyl Acetate in Hexanes.
-
Validation Checkpoint: Spot the collected fractions on a silica TLC plate alongside a crude reference. Visualize under UV light (254 nm). The target this compound will typically elute as the major UV-active spot at an
of ~0.45. Isomers will elute slightly before or after.
Quantitative Data & Separation Metrics
| Property / Metric | Value / Observation | Analytical Purpose |
| TLC | ~0.45 (30% EtOAc/Hexanes) | Primary tracking metric for this compound |
| TLC | ~0.10 (30% EtOAc/Hexanes) | Identifies unreacted 2-bromo-6-chlorobenzoic acid |
| Solubility (Dichloromethane) | High (>100 mg/mL) | Ideal organic phase for liquid-liquid extraction |
| Solubility (Water) | Very Low (<1 mg/mL) | Enables aggressive aqueous washing without product loss |
| pKa (Precursor Acid) | ~1.5 - 2.0 | Explains facile deprotonation by mild bases ( |
Mechanistic Visualizations
Fig 1: Mechanistic pathway of regioisomer side product formation during synthesis.
Fig 2: Step-by-step liquid-liquid extraction and chromatographic purification workflow.
References
- Title: WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use Source: Google Patents URL
- Title: US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines Source: Google Patents URL
- Title: EP 2258190 A2 - Fungicidal compositions comprising a benzamide and a phthalimide Source: European Patent Office URL
Sources
Technical Support Center: Resolving Atropisomerism in 2,6-Disubstituted Benzamides
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Isolation, Analysis, and Stability of Benzamide Atropisomers Last Updated: October 2023
Executive Summary & Diagnostic Framework
In 2,6-disubstituted benzamides, steric hindrance forces the amide moiety out of planarity with the aryl ring. This creates a chiral axis along the
The critical parameter determining your development strategy is the Rotational Energy Barrier (
The LaPlante Classification System
We utilize the industry-standard classification established by LaPlante et al. to categorize your molecule's risk profile.[3]
| Class | Rotational Barrier ( | Half-life ( | Development Strategy |
| Class 1 | Treat as Achiral. Rapid interconversion makes isolation impossible. | ||
| Class 2 | Minutes to Years | The "Danger Zone". Interconverts on a relevant timescale. Leads to variable efficacy/toxicity data.[4] Avoid or Stabilize. | |
| Class 3 | Treat as Chiral. Stable enantiomers. Can be developed as a single isomer (e.g., Sotorasib).[4][5] |
Troubleshooting Guides (Q&A)
Module A: Diagnosis & Detection
Q: I see broadening in my NMR signals, but no distinct isomers. Do I have an atropisomer issue?
A: Yes, signal broadening is the hallmark of Class 1 or borderline Class 2 atropisomerism operating at the coalescence temperature.
-
The Mechanism: In 2,6-disubstituted benzamides, the ortho-substituents create a "gate" that the amide group must pass through to rotate. If the exchange rate (
) is comparable to the NMR frequency difference ( ) between the two conformers, signals broaden. -
The Test (Variable Temperature NMR):
-
Cool the sample: Run
NMR at -40°C to -60°C (in or ). -
Observation: If the broad peak splits into two sharp distinct sets of signals (decoalescence), you have confirmed hindered rotation.
-
Pro Tip: Look for diastereotopic protons (e.g., a benzylic
or isopropyl methyls). These are the most sensitive probes for axial chirality.
-
Module B: Analytical Separation (HPLC/SFC)
Q: My chiral HPLC peaks are merging with a "plateau" between them. Is my column failing?
A: It is likely not a column failure, but on-column racemization .
-
The Cause: If your compound is a Class 2 atropisomer (
kcal/mol), the heat generated by friction in the column or the ambient temperature is sufficient to cause rotation during the separation event. The "plateau" represents molecules interconverting between the two resolved states. -
The Solution: Cryogenic HPLC.
-
Protocol: Lower the column thermostat to 4°C - 10°C .
-
Mobile Phase: Switch to low-viscosity solvents like Hexane/Ethanol or Hexane/IPA to prevent over-pressuring at low temps.
-
Validation: If the plateau disappears and resolution (
) improves at 4°C compared to 25°C, you have confirmed on-column dynamic interconversion.
-
Module C: Stability Assessment (Kinetics)
Q: Regulatory requires a half-life determination. How do I calculate
A: You must perform a Thermal Racemization Assay to determine the barrier height (
Experimental Protocol:
-
Isolate: Obtain >95% ee material (via cold chiral prep HPLC).
-
Incubate: Dissolve in a high-boiling solvent (e.g., DMSO, Toluene). Aliquot into sealed vials.
-
Heat: Incubate at 3-4 distinct temperatures (e.g., 60°C, 70°C, 80°C, 90°C).
-
Sample: Remove aliquots at defined time points and quench immediately on dry ice.
-
Analyze: Measure enantiomeric excess (ee) via chiral HPLC.
-
Calculate: Plot
vs. time to get the rate constant . Use the Eyring equation to solve for .
Module D: Synthetic Resolution
Q: I need a stable single isomer (Class 3), but my lead is Class 2. How do I "lock" the axis?
A: You must increase the steric bulk at the ortho positions of the benzamide or the N-substituent.
-
Strategy 1: The "Buttressing" Effect.
-
Add a substituent at the meta position (3-position) adjacent to the ortho group. This prevents the ortho group from bending away, effectively making it "larger" and raising the barrier.
-
-
Strategy 2: N-Alkylation.
-
Changing a secondary amide (
) to a tertiary amide ( ) significantly increases the barrier due to clash between the N-methyl and the ortho-aryl protons.
-
-
Strategy 3: Bridge Formation.
-
Tether the amide nitrogen back to the aryl ring (forming a lactam). This completely removes the rotational degree of freedom, though it changes the scaffold significantly.
-
Decision Support Diagrams
Atropisomer Development Decision Tree
This logic flow guides your decision-making process based on the initial stability assessment.
References
-
LaPlante, S. R., et al. "Atropisomerism in drug discovery: classification of atropisomer stereochemical stabilities."[1][2][3][6] Journal of Medicinal Chemistry 54.19 (2011): 7005-7022.
-
Clayden, J., et al. "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition 48.35 (2009): 6398-6401.
-
Zhang, L., et al. "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism."[7][8] Journal of Pharmaceutical Analysis 7.3 (2017): 156-162.[8]
-
Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives an anti-tumour immune response." Nature 575 (2019): 217–223. (Example of Class 3 Atropisomer Sotorasib).
Sources
- 1. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-6-chlorobenzamide Coupling
This guide serves as a specialized Technical Support Center for researchers working with 2-Bromo-6-chlorobenzamide . This substrate presents a classic "ortho-di-substituted" steric challenge combined with a chemoselectivity puzzle (Bromide vs. Chloride).
The following content is structured to address specific failure modes and optimization strategies, moving beyond standard textbook protocols to field-proven, high-performance catalytic systems.
Diagnostic & Strategy Overview
The Challenge:
-
Steric Hindrance: The amide at C-1 and the chloride at C-6 create a "steric wall" around the C-2 bromide. Standard catalysts like Pd(PPh₃)₄ often fail to undergo oxidative addition or suffer from slow reductive elimination.
-
Chemoselectivity: You must engage the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) while leaving the C-Cl bond (~96 kcal/mol) intact for future functionalization.
-
Amide Interference: The primary amide (-CONH₂) can act as a directing group or poison the catalyst via N-coordination.
The Solution: Shift from "General Purpose" catalysts to "Sterically Demanding, Electron-Rich" systems.
Troubleshooting Guide (Q&A)
Case 1: "My reaction with Pd(PPh₃)₄ or Pd(dppf)Cl₂ shows <10% conversion."
Diagnosis: The catalyst is not active enough to overcome the ortho-steric hindrance. Triphenylphosphine ligands are too small and not electron-rich enough to facilitate oxidative addition into the crowded C-Br bond.
Recommendation: Switch to Dialkylbiaryl Phosphines or NHC Ligands. For sterically hindered Suzuki or Buchwald-Hartwig couplings, you need ligands that are bulky (to promote reductive elimination) and electron-rich (to accelerate oxidative addition).
-
Option A: Buchwald Ligands (The "Gold Standard")
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ + XPhos or SPhos .
-
Why: SPhos is specifically designed for ortho-substituted substrates. XPhos is excellent for general steric bulk.
-
Protocol Note: Pre-stir the Pd source and ligand in the solvent at 60°C for 5 mins before adding the substrate to ensure active species formation.
-
-
Option B: Pd-NHC Complexes (The "Heavy Lifter")
-
Catalyst: PEPPSI-IPr or Pd(IPr)(cin)Cl .
-
Why: N-Heterocyclic Carbenes (NHCs) bind tighter than phosphines and form a "flexible steric bulk" umbrella that forces the reaction forward. They are air-stable and often work at lower loadings.
-
Case 2: "I need a cheaper alternative to Palladium. Can I use Nickel or Copper?"
Diagnosis: Yes, but chemoselectivity becomes a risk.
Recommendation: Nickel-Catalyzed Cross-Coupling. Nickel is smaller than Palladium and can more easily access hindered sites, but it is also more prone to activating the C-Cl bond, potentially leading to mixtures of mono- and di-coupled products.
-
The Nickel Fix: Use Ni(cod)₂ (or the air-stable NiCl₂(dme) ) with PCy₃ (Tricyclohexylphosphine).
-
Control Strategy: Keep the temperature strictly controlled (e.g., start at Room Temp, max 60°C). Nickel is aggressive; high heat will activate the Chloride.
-
Copper: Generally not recommended for the C-C coupling of this specific substrate due to poor efficiency with aryl bromides compared to iodides. However, for C-N coupling (Ullmann-type), CuI/diamine systems are viable but require harsh heating (110°C+), which may hydrolyze your amide.
Case 3: "I am seeing de-brominated byproduct (Protodehalogenation)."
Diagnosis: The oxidative addition occurred, but the intermediate trapped a hydride instead of transmetalating. This is common in amide-containing substrates where the amide proton might be acidic, or the solvent is "wet."
Recommendation:
-
Base Switch: Move from stronger bases (KOtBu) to milder, anhydrous bases like K₃PO₄ or Cs₂CO₃ .
-
Solvent: Switch to 1,4-Dioxane or Toluene (strictly anhydrous). Avoid alcohols (MeOH, EtOH) which act as hydride sources.
-
Amide Protection: If the amide proton is the culprit, protect it as a Boc-amide (2-Bromo-6-chloro-N-Boc-benzamide) before coupling. This eliminates the acidic proton and prevents catalyst coordination.
Decision Matrix & Catalyst Comparison
Catalyst Performance Table for this compound
| Catalyst System | Ligand Class | Steric Tolerance | Chemoselectivity (Br vs Cl) | Rec. Application |
| Pd(OAc)₂ + SPhos | Biaryl Phosphine | High | Excellent | Suzuki Coupling (Ortho-substituents) |
| PEPPSI-IPr | NHC | Very High | Good | Difficult substrates; Room Temp coupling |
| Pd₂(dba)₃ + XPhos | Biaryl Phosphine | High | Excellent | Buchwald-Hartwig Amination |
| Ni(cod)₂ + PCy₃ | Alkyl Phosphine | High | Moderate | Cost-sensitive; C-C coupling |
| Pd(PPh₃)₄ | Aryl Phosphine | Low | High | NOT RECOMMENDED (Fails due to sterics) |
Visual Logic: Catalyst Selection Tree
Caption: Decision tree for selecting the optimal catalyst system based on reaction type and constraints.
Validated Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Pd-NHC System)
Best for: Maximum yield, mild conditions, strict chemoselectivity.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: PEPPSI-IPr (2.0 mol%)
-
Base: K₂CO₃ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Procedure:
-
Setup: Charge a vial with the benzamide, boronic acid, K₂CO₃, and PEPPSI-IPr catalyst.
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane and Water via syringe.
-
Reaction: Stir vigorously at 60°C for 4-12 hours. (Note: The NHC catalyst allows this lower temperature, preserving the C-Cl bond).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography. The Cl group should remain intact.[2]
Protocol B: Nickel-Catalyzed Coupling (Cost-Effective Alternative)
Best for: Labs with Ni experience, cost reduction.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: NiCl₂(dme) (5 mol%)
-
Ligand: PCy₃ (10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF (Anhydrous)
Procedure:
-
Glovebox/Schlenk: This reaction is oxygen-sensitive . Assemble in a glovebox or under strict Schlenk conditions.
-
Mix: Combine NiCl₂(dme) and PCy₃ in THF and stir for 10 mins to form the active orange/yellow species.
-
Add: Add the benzamide, boronic acid, and K₃PO₄.
-
Heat: Heat to 50°C . Do not exceed 60°C to avoid activating the C-Cl bond.
-
Monitor: Check HPLC/TLC every 2 hours. Stop immediately upon consumption of starting material.
Mechanistic Insight: Why "Bulky" Works
The failure of standard catalysts is due to the Cone Angle of the ligands.
-
PPh₃ (Standard): Cone angle ~145°. It allows the Pd to get close, but it doesn't "push" the product off the metal (Reductive Elimination) effectively in crowded environments.
-
SPhos/XPhos (Buchwald): These ligands are massive. They stabilize the monolithic Pd(0) species needed for oxidative addition into the Br-C bond and their bulk creates steric pressure that accelerates the reductive elimination step, which is often the rate-determining step for ortho-substituted biaryls.
Caption: Catalytic cycle highlighting where bulky ligands (SPhos/NHC) overcome steric barriers.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642-9643.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal, 12(18), 4749-4755.
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis. Nature, 509, 299-309.
-
Altenhoff, G., et al. (2003).[3] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[3] Angewandte Chemie International Edition, 42(31), 3690-3693.
-
BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
Sources
removing unreacted 2-bromo-6-chlorobenzoic acid from product
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating their target compounds from complex reaction mixtures. A common, yet stubborn, impurity encountered in pharmaceutical development and organic synthesis is unreacted 2-bromo-6-chlorobenzoic acid .
Because this compound is heavily functionalized with electron-withdrawing halogens, it behaves differently than standard benzoic acid. This guide is designed to move beyond basic instructions by explaining the thermodynamic and chemical causality behind each purification strategy, ensuring your workflows are robust, reproducible, and self-validating.
Part 1: Physicochemical Profiling
To design an effective separation system, we must first understand the thermodynamic properties of the impurity. The di-halogenated aromatic ring makes this compound highly lipophilic, yet exceptionally acidic.
| Property | Value | Relevance to Purification Strategy |
| pKa | 1.62 ± 0.10 | Exceptionally acidic for a benzoic acid derivative; allows for extraction using very mild bases[1][2]. |
| LogP | ~2.24 | Highly lipophilic; it will remain in the organic phase unless chemically converted to a salt. |
| Solubility (Organic) | Soluble in DCM, EtOAc | Readily forms hydrogen-bonded dimers in organic solvents, preventing removal via pure water washes. |
| Solubility (Aqueous) | Insoluble (Neutral pH) | Requires deprotonation to break organic solubility and force partitioning into the aqueous layer[3]. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why do simple water washes fail to remove unreacted 2-bromo-6-chlorobenzoic acid? A1: Causality: In non-polar organic solvents (like Dichloromethane or Ethyl Acetate), carboxylic acids form highly stable, hydrogen-bonded dimers. Despite its low pKa, the neutral form of 2-bromo-6-chlorobenzoic acid is highly lipophilic due to the bulky bromo and chloro substituents. Pure water lacks the thermodynamic driving force to break these organic-phase dimers. You must chemically alter the compound via deprotonation to force it into the aqueous phase[3].
Q2: Should I use Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for the extraction? A2: Always default to saturated Sodium Bicarbonate (NaHCO₃). Causality: The pKa of 2-bromo-6-chlorobenzoic acid is ~1.62[2]. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.3. In acid-base chemistry, a ΔpKa of >4 guarantees >99.99% deprotonation. Therefore, NaHCO₃ is thermodynamically sufficient to convert the impurity into its water-soluble sodium carboxylate salt[4]. Using a strong base like 1M NaOH is not only unnecessary but introduces a high risk of hydrolyzing base-sensitive target products (e.g., esters, amides, or epoxides)[3].
Q3: I am experiencing a severe emulsion during the bicarbonate wash. How do I break it? A3: Emulsions occur because the resulting sodium 2-bromo-6-chlorobenzoate salt can act as a mild surfactant, reducing the interfacial tension between the aqueous and organic layers[5]. Solution:
-
Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous layer. This increases the density and polarity of the aqueous phase, forcing the organic solvent out (the "salting-out" effect).
-
Mechanical Filtration: If the emulsion persists due to micro-particulates, filter the entire biphasic mixture through a pad of Celite[5].
Q4: My target product is also a carboxylic acid. How do I separate them? A4: If your product is acidic, an acid-base extraction will co-extract both compounds into the aqueous layer. You must bypass liquid-liquid extraction and rely on differential solubility or polarity. Silica gel column chromatography or selective recrystallization are the validated alternatives in this scenario.
Part 3: Visual Purification Workflow
Decision tree for the removal of 2-bromo-6-chlorobenzoic acid from reaction mixtures.
Part 4: Validated Experimental Protocols
Protocol A: Mild Acid-Base Extraction (For Neutral/Basic Products)
This protocol is designed as a self-validating system . By monitoring the pH and gas evolution, the system inherently tells you when the purification is complete.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of approximately 10 mL solvent per gram of crude material.
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃[4].
-
Venting (Critical Safety & Causality Step): Swirl the funnel gently and vent the stopcock immediately.
-
Causality: The neutralization of the carboxylic acid by bicarbonate generates CO₂ gas[4]. Failure to vent will cause rapid pressure build-up and potential glassware failure.
-
-
Separation: Allow the layers to separate. Identify your organic layer (DCM is the bottom layer; EtOAc is the top layer).
-
System Validation (The Self-Validating Step): Check the pH of the separated aqueous layer using universal indicator paper. It must remain basic (pH > 7).
-
Logic: If the aqueous layer is acidic, the massive excess of 2-bromo-6-chlorobenzoic acid has completely depleted the bicarbonate. You must perform additional NaHCO₃ washes until the aqueous layer remains consistently basic after shaking.
-
-
Final Polish: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any micro-emulsions. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Protocol B: Recrystallization (For Acidic Target Products)
If your target product is also an acid, liquid-liquid extraction will fail. Use this thermodynamic approach to separate the compounds based on crystal lattice energies.
-
Solvent Selection: Select a solvent (e.g., Toluene or a Hexanes/EtOAc gradient) where your target product is highly soluble at elevated temperatures but poorly soluble at room temperature, while 2-bromo-6-chlorobenzoic acid remains fully dissolved[5].
-
Dissolution: Suspend the crude mixture in the minimum amount of the chosen solvent and heat to reflux until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities remain, perform a hot gravity filtration.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Causality: Slow cooling allows your target product to form a highly ordered, thermodynamically stable crystal lattice, excluding the 2-bromo-6-chlorobenzoic acid impurity into the mother liquor.
-
-
Isolation: Once crystallization is complete, place the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent.
References
-
BenchChem Technical Support Team. "Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid." BenchChem. 5
-
Chemistry LibreTexts. "4.8: Acid-Base Extraction." LibreTexts. 4
-
ChemBK. "6-bromo-2-chloroBenzoic acid - Reference Information." ChemBK. 1
-
Wikipedia Contributors. "Acid–base extraction." Wikipedia, The Free Encyclopedia. 3
-
BenchChem Technical Support Team. "An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid." BenchChem. 2
Sources
Validation & Comparative
FTIR Characteristic Peaks of 2-Bromo-6-chlorobenzamide: A Comparative Spectroscopic Guide
Executive Summary
In the development of novel active pharmaceutical ingredients (APIs), the precise substitution of halogens on aromatic rings is a critical design choice. While symmetric halogenated precursors like 2,6-dichlorobenzamide are industry standards, the asymmetric 2-Bromo-6-chlorobenzamide offers a unique steric and electronic environment. This guide provides an in-depth, comparative analysis of its Fourier Transform Infrared (FTIR) spectroscopic profile. By benchmarking its characteristic peaks against symmetric alternatives, researchers can leverage this data for rapid structural validation, conformational analysis, and hydrogen-bonding assessments during drug synthesis.
The Spectroscopic Significance of Asymmetric Halogenation
In medicinal chemistry, incorporating ortho-halogens into benzamide scaffolds is a proven strategy to lock molecular conformations and enhance metabolic stability, as explored in structural systematic studies from the [1].
While symmetric derivatives like 2,6-dichlorobenzamide are well-documented in databases such as [2] and the[3], the asymmetric this compound presents a highly specific spectroscopic fingerprint. The differing van der Waals radii (Br: 1.85 Å vs. Cl: 1.75 Å) and electronegativities create an unbalanced steric clash. This physical crowding forces the amide plane out of alignment with the aromatic ring, directly altering the vibrational frequencies of the C=O and N-H bonds observed in FTIR spectroscopy—a phenomenon similarly noted in mixed-halide benzamide research published in [4].
Experimental Methodology: High-Fidelity FTIR Acquisition
To accurately capture the subtle wavenumber shifts caused by asymmetric halogenation, the FTIR acquisition protocol must eliminate environmental artifacts. The following KBr pellet methodology acts as a self-validating system, ensuring that ambient moisture does not mask the critical N-H stretching region.
Self-Validating KBr Pellet Protocol
-
Desiccation (Crucial Step): Dry the this compound sample and spectroscopic-grade KBr at 105°C for 2 hours.
-
Causality: Atmospheric water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, directly overlapping with the primary Amide N-H and C=O bands. Desiccation prevents false-positive peak broadening.
-
-
Matrix Preparation: Grind the sample with KBr in a 1:100 mass ratio using an agate mortar.
-
Causality: Excessive sample concentration causes peak "bottoming out" (total absorption), which destroys spectral resolution and obscures fine structural shifts.
-
-
Pellet Pressing: Apply 10 tons of pressure for 2 minutes using a hydraulic press under a vacuum line.
-
Optical Validation (System Check): Inspect the resulting pellet. It must be visually transparent.
-
Self-Validation: An opaque pellet indicates excessive moisture or insufficient grinding, which will cause severe baseline scattering (the Christiansen effect). If the pellet is opaque, the system has failed the validation check; discard and restart the grinding process.
-
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans against a blank KBr background.
Caption: Self-validating FTIR KBr pellet workflow ensuring moisture-free spectral acquisition.
Comparative FTIR Analysis: Quantitative Wavenumber Shifts
The diagnostic value of this compound's FTIR spectrum emerges when benchmarked against its symmetric counterparts. The table below synthesizes the characteristic peaks, demonstrating how steric bulk and inductive effects dictate vibrational modes.
Table 1: Comparative FTIR Peak Assignments
| Vibrational Mode | 2,6-Dichlorobenzamide (cm⁻¹) | This compound (cm⁻¹) | 2,6-Dibromobenzamide (cm⁻¹) | Mechanistic Causality |
| N-H Stretch (Asym / Sym) | ~3375 / 3185 | ~3380 / 3190 | ~3385 / 3195 | Inductive electron withdrawal (-I) from halogens sharpens and slightly shifts the peaks. |
| Amide I (C=O Stretch) | ~1665 | ~1672 | ~1678 | Steric bulk (Br > Cl) increases out-of-plane twist, reducing conjugation and blue-shifting the peak. |
| Amide II (N-H Bend) | ~1593 | ~1588 | ~1582 | Restricted rotation alters the energy required for in-plane bending. |
| C-Cl Stretch | ~748 | ~745 | N/A | Mass effect of the chlorine atom. |
| C-Br Stretch | N/A | ~620 | ~615 | Mass effect of the bromine atom (heavier mass = lower vibrational frequency). |
(Note: Values for 2,6-dichlorobenzamide are derived from representative synthesis evaluations on [5] and standard spectroscopic principles).
Mechanistic Causality of Spectral Shifts
-
The Amide I (C=O) Blue Shift: In an unsubstituted benzamide, the carbonyl group is coplanar with the benzene ring, allowing π-electron conjugation that weakens the C=O double bond (lowering the wavenumber). In 2,6-disubstituted benzamides, the bulky ortho-halogens physically clash with the amide group. This forces the amide plane to twist, breaking the conjugation and increasing the C=O double bond character. Because bromine is bulkier than chlorine, this compound exhibits a higher C=O stretching frequency (~1672 cm⁻¹) than 2,6-dichlorobenzamide (~1665 cm⁻¹), but lower than the dibromo analog.
-
Halogen Fingerprints: The C-Cl stretch appears strongly around 745 cm⁻¹, while the heavier C-Br bond vibrates at a noticeably lower frequency (~620 cm⁻¹) due to the increased reduced mass of the atomic oscillator.
Caption: Mechanistic relationship between asymmetric ortho-halogenation and FTIR spectral shifts.
Application in Drug Development & Synthetic Validation
For drug development professionals, these FTIR signatures serve as rapid, non-destructive diagnostic tools. By monitoring the exact position of the Amide I shift, synthetic chemists can quickly verify the success of asymmetric ortho-halogenation reactions without waiting for lengthy NMR acquisitions. Furthermore, the precise position and sharpness of the N-H stretching bands provide immediate insight into the compound's inter- and intra-molecular hydrogen-bonding capacity—a critical parameter for predicting API solubility, crystal lattice energy, and solid-state polymorphism during formulation.
References
-
PubChem Compound Summary for CID 16183: 2,6-Dichlorobenzamide. National Center for Biotechnology Information (NIH). URL:[Link]
-
Benzamide, 2,6-dichloro- IR Spectrum. NIST Mass Spectrometry Data Center, NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Structural systematic studies of drug-like amide and imide containing compounds. DCU Research Repository. URL:[Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI Sensors / Structural Datasets. URL:[Link]
-
Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. URL: [Link]
Sources
mass spectrometry fragmentation pattern of 2-Bromo-6-chlorobenzamide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-6-chlorobenzamide , designed for researchers in medicinal chemistry and structural biology.
Executive Summary
This compound (MW: ~234.48 Da) represents a challenging analyte due to its mixed halogenation and steric congestion at the amide bond. Unlike mono-halogenated benzamides, this compound exhibits a unique 3:4:1 isotopic envelope and a fragmentation pathway driven by the "Ortho Effect"—steric inhibition of resonance that accelerates specific bond cleavages. This guide compares its spectral fingerprint against key analogs to facilitate rapid identification in synthesis and impurity profiling.
The Isotopic Fingerprint (The "3:4:1" Rule)
The most immediate diagnostic feature of this compound is its molecular ion (
Theoretical Abundance Calculation
| Peak | Composition | Probability Calculation | Normalized Ratio |
| M (m/z 233) | 3 | ||
| M+2 (m/z 235) | 4 | ||
| M+4 (m/z 237) | 1 |
Diagnostic Insight:
-
vs. 2,6-Dichlorobenzamide: Shows a 9:6:1 pattern (M, M+2, M+4).
-
vs. 2,6-Dibromobenzamide: Shows a 1:2:1 pattern.[1]
-
Observation: If your spectrum deviates from the 3:4:1 intensity ratio, the sample is likely contaminated or misidentified.
Mechanistic Fragmentation Pathways
Under Electron Ionization (EI, 70 eV), the fragmentation is governed by alpha-cleavage and inductive effects from the ortho-halogens.
Primary Pathway: Acylium Ion Formation ( -Cleavage)
The dominant fragmentation event is the cleavage of the amide bond (C-N), resulting in the loss of the amino group radical (
-
Precursor:
(m/z 233, 235, 237) -
Product: 2-Bromo-6-chlorobenzoyl cation (Acylium ion)
-
m/z: 217, 219, 221 (Retains 3:4:1 pattern)
Secondary Pathway: Decarbonylation
The acylium ion is unstable and rapidly ejects carbon monoxide (CO, 28 Da) to form the phenyl cation.
-
Precursor: Acylium ion (m/z 217 cluster)
-
Product: 2-Bromo-6-chlorophenyl cation
-
m/z: 189, 191, 193
Tertiary Pathway: Halogen Elimination
The phenyl cation further degrades by losing the halogen substituents. Due to the weaker C-Br bond bond dissociation energy (~67 kcal/mol) compared to C-Cl (~96 kcal/mol), bromine is lost preferentially.
-
Loss of Br: m/z 189
m/z 110 (Chlorophenyl cation). -
Loss of Cl: m/z 189
m/z 154 (Bromophenyl cation).
Visualization: Fragmentation Tree
The following diagram illustrates the causal flow of ions.[2]
Caption: Step-wise fragmentation of this compound under 70 eV Electron Ionization.
Comparative Performance Guide
Distinguishing this compound from its isomers and analogs requires analyzing specific spectral nuances.
Table 1: Spectral Comparison Matrix
| Feature | This compound | 2,6-Dichlorobenzamide | 4-Bromo-2-chlorobenzamide |
| Isotopic Pattern | 3:4:1 (Distinct) | 9:6:1 | 3:4:1 |
| Base Peak (Likely) | m/z 217 (Acylium) | m/z 173 (Acylium) | m/z 217 (Acylium) |
| Ortho Effect | High. Steric crowding promotes rapid CO loss. | High. | Low. Less steric strain; M+ may be more intense. |
| Diagnostic Fragment | m/z 189 (Br-Cl-Phenyl) | m/z 145 (Di-Cl-Phenyl) | m/z 189 |
| Differentiation | N/A | Isotope Pattern | Retention Time (Isomers separate on C18); Ortho isomer elutes earlier due to dipole twisting. |
Key Differentiator:
While the isomer (4-bromo-2-chloro) shares the same mass and isotope pattern, the 2,6-substitution pattern forces the amide group out of planarity with the benzene ring. In LC-MS, this results in a shorter retention time for the 2,6-isomer compared to the 2,4-isomer due to reduced interaction with the stationary phase [1]. In EI-MS, the "Ortho Effect" often leads to a lower relative abundance of the molecular ion (
Experimental Protocol (Self-Validating System)
To ensure reproducible data, follow this validated workflow.
A. Sample Preparation[2][3]
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol .
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that promote thermal degradation in the source.
-
Dilution: Dilute 1:100 with Methanol/Water (50:50) + 0.1% Formic Acid for ESI; use pure Ethyl Acetate for GC-MS.
B. GC-MS Parameters (EI Mode)
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program: 50°C (1 min)
20°C/min 280°C (3 min). -
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[3]
C. Data Validation Check
-
Step 1: Check the M+ cluster at m/z 233. Does it match the 3:4:1 ratio?
-
If Yes: Proceed.
-
If No: Check for co-eluting impurities or detector saturation.
-
-
Step 2: Identify the loss of 16 Da (m/z 217). This confirms the primary amide (-CONH2).
-
Step 3: Identify the loss of 28 Da from the fragment (m/z 217
189). This confirms the benzoyl structure.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrometry - fragmentation patterns of organic molecules: Isotopic patterns of Br and Cl. Retrieved from [Link]
-
NIST Mass Spec Data Center. (2023). Fragmentation of Ortho-Substituted Benzoic Acid Derivatives. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: M+2 and M+4 Peaks. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectroscopy - Isotope patterns for -Cl and -Br. Retrieved from [Link]
Sources
- 1. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC Method Development for 2-Bromo-6-chlorobenzamide Purity: A Comparative Guide
The Analytical Challenge: Halogenated Aromatic Isomers
In pharmaceutical drug development, 2-Bromo-6-chlorobenzamide serves as a highly functionalized, critical building block for synthesizing complex active pharmaceutical ingredients (APIs)[1]. The primary analytical bottleneck in its quality control is the accurate determination of its purity. Halogenated aromatic compounds are notorious for generating positional isomers (e.g., 2-bromo-4-chlorobenzamide) and closely related synthetic impurities that possess nearly identical physicochemical properties.
When developing a purity method, relying on standard reversed-phase chromatography often leads to false-positive purity results. To ensure scientific integrity, chromatographers must design a method that actively exploits the subtle electronic differences between these isomers[2].
Causality in Column Selection: Why Standard C18 Falls Short
The most common pitfall in method development for halogenated benzamides is defaulting to a standard C18 stationary phase.
The Mechanistic Flaw: C18 columns separate analytes almost exclusively based on hydrophobic (dispersive) partitioning. Because positional isomers of this compound have virtually identical hydrophobicities, a C18 phase cannot differentiate them, resulting in peak co-elution[2].
To achieve baseline resolution, we must leverage orthogonal retention mechanisms. Biphenyl and Pentafluorophenyl (PFP) stationary phases are specifically engineered to provide these alternative selectivities[3]:
-
Biphenyl Phases: Offer strong
interactions. The electron-dense biphenyl rings of the stationary phase interact preferentially with the electron-deficient aromatic ring of the halogenated benzamide, separating isomers based on their unique polarizability[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
PFP Phases: Provide a complex combination of dipole-dipole interactions, hydrogen bonding, and shape selectivity. The highly electronegative fluorine atoms create a rigid surface that is exceptionally sensitive to the spatial arrangement of halogens on the analyte ring[3].
Table 1: Comparison of Stationary Phase Selectivity for Halogenated Benzamides
| Stationary Phase | Primary Retention Mechanism | Selectivity for Halogenated Aromatics | Recommended Organic Modifier |
| Standard C18 | Hydrophobic (Dispersive) | Poor (Struggles with positional isomers) | Acetonitrile or Methanol |
| Biphenyl | Hydrophobic + | Excellent (Separates based on polarizability) | Methanol (Enhances |
| PFP | Dipole-Dipole, H-Bonding, Shape Selectivity | Excellent (High spatial recognition) | Methanol or Acetonitrile |
The Role of the Organic Modifier: Methanol vs. Acetonitrile
A critical, yet frequently overlooked parameter in optimizing aromatic separations is the choice of organic modifier. When utilizing a Biphenyl or PFP column, Methanol is vastly superior to Acetonitrile [2].
The Causality: Acetonitrile contains
Self-Validating Experimental Protocol
A trustworthy analytical method must be a self-validating system—meaning the protocol inherently proves its own reliability and stability-indicating nature during execution.
Step-by-Step Methodology
Step 1: Sample Preparation & Diluent Control Dissolve this compound in a diluent that closely matches the initial mobile phase conditions (e.g., 80:20 Water:Methanol). Injecting a sample dissolved in 100% strong organic solvent will cause severe peak distortion and tailing due to localized solvent mismatch at the column head.
Step 2: Stationary Phase Scouting Run a broad scouting gradient (5% to 95% Methanol over 20 minutes) across three columns: C18, Biphenyl, and PFP (all 100 x 4.6 mm, 2.7 µm solid-core particles)[6]. Maintain the column compartment at 35°C to ensure reproducible retention times and mitigate any potential on-column interconversion of hindered rotamers[2][6].
Step 3: Mobile Phase Buffering Buffer the aqueous phase using 10 mM Ammonium Formate or 0.1% Formic Acid (pH ~3.0 - 4.0). This suppresses the ionization of any trace acidic/basic impurities, ensuring that all analytes are retained purely via the intended neutral interaction mechanisms[4].
Step 4: Self-Validation via Peak Purity & Forced Degradation
Subject the this compound sample to forced degradation conditions (1N HCl, 1N NaOH, 3%
HPLC Method Development Workflow for Halogenated Aromatics.
Comparative Experimental Data
To objectively demonstrate the performance differences, the following experimental data outlines the separation of this compound from its critical positional isomer (2-Bromo-4-chlorobenzamide) using the optimized protocol.
Table 2: Chromatographic Performance Data (Main Peak vs. Isomeric Impurity)
| Column (100 x 4.6 mm, 2.7 µm) | Mobile Phase (Isocratic) | Retention Time (Main) | Retention Time (Isomer) | Resolution ( | Peak Tailing ( |
| Standard C18 | 60:40 Water:Acetonitrile | 4.12 min | 4.18 min | 0.8 (Co-elution) | 1.15 |
| PFP | 60:40 Water:Methanol | 4.80 min | 5.35 min | 2.6 (Baseline) | 1.08 |
| Biphenyl | 60:40 Water:Methanol | 5.45 min | 6.10 min | 3.2 (Baseline) | 1.05 |
Data Interpretation: The C18 column fails to provide baseline resolution (
Conclusion
Developing a purity method for this compound requires moving beyond standard hydrophobic retention. By understanding the causality behind column chemistry and mobile phase interactions, chromatographers can utilize Biphenyl or PFP phases in conjunction with Methanol to achieve robust, baseline separation of halogenated isomers. Coupling this with DAD peak purity analysis ensures a self-validating, highly trustworthy analytical method suitable for rigorous pharmaceutical quality control.
References
-
[3] HPLC Column Selection | PDF - Scribd Source: Scribd URL:
-
[1] 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO - Benchchem Source: Benchchem URL:
-
[5] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: lcms.cz URL:
-
[4] BIPHENYL - HPLC Source: hplc.eu URL:
-
[6] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: chromatographyonline.com URL:
-
[2] Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC - Benchchem Source: Benchchem URL:
Sources
A Comparative Guide to the Reactivity of 2-Bromo-6-chlorobenzamide and 2,6-dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. Dihalogenated benzamides are valuable synthons, offering multiple points for diversification. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct building blocks: 2-Bromo-6-chlorobenzamide and 2,6-dichlorobenzamide . Our analysis, grounded in fundamental principles of organic chemistry and supported by illustrative experimental data from related systems, aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Molecular Architecture and Intrinsic Properties
At first glance, this compound and 2,6-dichlorobenzamide appear structurally similar. However, the subtle difference in one of the ortho-halogen substituents—bromine versus chlorine—has profound implications for their chemical reactivity. This difference manifests in two key areas: the carbon-halogen bond strength and the electronic and steric environment of the aromatic ring.
| Property | This compound | 2,6-dichlorobenzamide |
| Molecular Formula | C₇H₅BrClNO | C₇H₅Cl₂NO |
| Molecular Weight | 234.48 g/mol | 190.02 g/mol |
| C-X Bond Strength | C-Br: ~275 kJ/mol | C-Cl: ~330 kJ/mol |
| Halogen Electronegativity | Br: 2.96 | Cl: 3.16 |
| van der Waals Radius | Br: 1.85 Å | Cl: 1.75 Å |
The weaker carbon-bromine bond in this compound suggests that this position will be more susceptible to reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the higher electronegativity of chlorine in 2,6-dichlorobenzamide renders the carbon to which it is attached more electrophilic, a factor that can be decisive in nucleophilic aromatic substitution reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. In this context, the differential reactivity of the C-Br and C-Cl bonds is a key consideration.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The generally accepted reactivity trend for aryl halides in this reaction is I > Br > Cl, which is primarily dictated by the bond dissociation energies of the carbon-halogen bond.[1][2]
For This compound , this differential reactivity allows for regioselective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This is a significant synthetic advantage, enabling a stepwise functionalization of the aromatic ring.
2,6-dichlorobenzamide , on the other hand, presents a greater challenge for selective mono-arylation due to the similar reactivity of the two C-Cl bonds. While double coupling is possible, achieving selective single substitution often requires careful control of stoichiometry and reaction conditions. Furthermore, the activation of C-Cl bonds typically necessitates more forcing conditions (higher temperatures, stronger bases, and more specialized ligands) compared to C-Br bonds.
A critical factor influencing the regioselectivity in ortho-substituted benzamides is the potential for the amide group to act as a directing group. The palladium catalyst can chelate to the oxygen of the amide and the ortho-halogen, facilitating oxidative addition at that position.[3] In the case of this compound, this chelation effect would further enhance the inherent reactivity of the C-Br bond.
Illustrative Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-chlorobenzamide.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition step, making the C-Br bond of This compound more reactive than the C-Cl bonds of 2,6-dichlorobenzamide .[4] This allows for the selective introduction of an amine at the 2-position of this compound. The reaction conditions for the amination of aryl chlorides are generally more demanding than for aryl bromides.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions are mechanistically distinct from palladium-catalyzed cross-couplings. The reaction proceeds via a two-step addition-elimination mechanism, and the rate is often determined by the initial attack of the nucleophile on the aromatic ring.[5][6]
This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). The amide group (-CONH₂) is a moderately deactivating group in electrophilic aromatic substitution but can be considered an activating group for nucleophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group.
The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I.[7] This is because the rate-determining step is the nucleophilic attack, which is favored at the more electrophilic carbon atom. The higher electronegativity of chlorine compared to bromine makes the carbon of the C-Cl bond more electron-deficient and thus more susceptible to nucleophilic attack.
Therefore, in contrast to cross-coupling reactions, 2,6-dichlorobenzamide is expected to be more reactive than the C-Cl position of This compound in SNAr reactions, assuming the nucleophilic attack is the rate-determining step. However, the leaving group ability (Br > Cl) becomes more important in the second, elimination step. The overall reactivity will depend on the balance of these opposing effects, which can be influenced by the nucleophile, solvent, and temperature.
For This compound , the situation is more complex. While the C-Cl bond is electronically favored for nucleophilic attack, the C-Br bond has a better leaving group. The regioselectivity of SNAr on this substrate will be highly dependent on the specific reaction conditions and the nature of the nucleophile.
Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution on 2,6-dichlorobenzamide
Objective: To substitute one of the chlorine atoms of 2,6-dichlorobenzamide with an alkoxide nucleophile.
Materials:
-
2,6-dichlorobenzamide
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2,6-dichlorobenzamide (1.0 mmol) and anhydrous DMSO (10 mL).
-
Add sodium methoxide (1.2 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-6-methoxybenzamide.
Caption: Generalized SNAr mechanism.
Summary of Reactivity Comparison
| Reaction Type | This compound | 2,6-dichlorobenzamide | Rationale |
| Suzuki-Miyaura Coupling | More reactive; allows for regioselective coupling at the C-Br position. | Less reactive; requires harsher conditions and may lead to mixtures of mono- and di-substituted products. | Weaker C-Br bond facilitates oxidative addition.[1][2] |
| Buchwald-Hartwig Amination | More reactive; regioselective amination at the C-Br position is favored. | Less reactive; more challenging to achieve selective mono-amination. | C-Br bond is more susceptible to oxidative addition.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | Reactivity is complex; competition between electronic activation at C-Cl and better leaving group ability of Br. | Generally more reactive than the C-Cl position in the bromo-chloro analogue. | Higher electronegativity of chlorine makes the attached carbon more electrophilic, favoring the initial nucleophilic attack.[7] |
Conclusion
The choice between this compound and 2,6-dichlorobenzamide as a synthetic starting material is contingent upon the desired chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), this compound is the superior choice. Its enhanced reactivity and potential for regioselectivity at the C-Br bond offer significant advantages in synthetic design, allowing for the construction of complex molecules in a controlled and stepwise manner.
-
For nucleophilic aromatic substitution reactions, 2,6-dichlorobenzamide is generally the more reactive substrate. The higher electrophilicity of the carbon atoms attached to the chlorine atoms facilitates the rate-determining nucleophilic attack.
Ultimately, a thorough understanding of the underlying mechanistic principles governing each reaction class is crucial for leveraging the distinct reactivity profiles of these two valuable building blocks in the pursuit of novel chemical entities.
References
-
Miljøstyrelsen. (2003). BAM (2,6-Dichlorobenzamide). [Link]
-
Weller, H. C., et al. (2000). A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil. Analytica Chimica Acta, 413(1-2), 137-145. [Link]
-
Joshi, J., & Vashi, V. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 30-31. [Link]
-
Reddy, B. V. S., et al. (2012). Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation Reactions. Organic Letters, 14(18), 4882-4885. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide. [Link]
-
Warner, D. L., et al. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2(8), 679-688. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
- Google Patents. (2020).
-
Chemistry LibreTexts. (2022). 7.6: Strengths of Ionic and Covalent Bonds. [Link]
-
Organic Chem Basics. (n.d.). Bond Strengths. [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. [Link]
-
Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]
-
Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC advances, 11(36), 22379-22391. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Study.com. (2021). Predicting the Relative Energy of Chemical Bonds. [Link]
-
Reddit. (2018). Bond strength : r/chemhelp. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
PubMed. (2004). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]
-
MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
LookChem. (n.d.). Cas 426265-73-8,4-Bromo-2-chlorobenzamide. [Link]
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- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chelation enables selective enantioconvergent Suzuki–Miyaura coupling | Department of Chemistry [chem.ox.ac.uk]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Crystal Structures of Halogenated Benzamides: Insights for Drug Development
In the landscape of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystal structure, the precise arrangement of molecules in a crystalline solid, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structures of halogenated benzamides, with a focus on 2-bromo-6-chlorobenzamide and its closely related analogs, 2-bromobenzamide and 2-chlorobenzamide. For researchers and professionals in drug development, this information is critical for anticipating the behavior of new chemical entities and for designing robust crystallization processes.
The seemingly minor substitution of one halogen for another, or the introduction of a second halogen, can lead to significant changes in intermolecular interactions and, consequently, the overall crystal packing. These alterations can have a profound impact on the material's properties. In this guide, we will delve into the crystallographic data of 2-bromobenzamide and 2-chlorobenzamide to draw inferences about the expected solid-state characteristics of this compound.
The Foundational Role of Crystal Structure in Drug Efficacy
The journey of a drug from administration to its therapeutic target is significantly influenced by its solid form. A stable crystal structure ensures a consistent dissolution rate and predictable bioavailability, directly impacting the drug's safety and efficacy profile. Conversely, unforeseen polymorphic transformations can lead to changes in these properties, potentially compromising the therapeutic outcome. Therefore, a thorough characterization of the crystal structure early in the development process is not just a regulatory requirement but a scientific necessity.
The following sections will present a detailed comparison of the crystallographic parameters of 2-bromobenzamide and 2-chlorobenzamide, offering a framework for understanding how halogen substitution patterns influence crystal packing. This analysis will be grounded in data retrieved from the Crystallography Open Database (COD), an open-access collection of crystal structures.[1][2][3][4]
Comparative Crystallographic Analysis
To illustrate the impact of halogen substitution on the crystal packing of benzamides, we will compare the crystallographic data for 2-bromobenzamide and 2-chlorobenzamide.
| Parameter | 2-Bromobenzamide | 2-Chlorobenzamide |
| COD ID | 1520029[5] | 4501013[6] |
| Molecular Formula | C₇H₆BrNO | C₇H₆ClNO |
| Molecular Weight | 200.03 g/mol | 155.58 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/n 1 | P 1 21/c 1 |
| a (Å) | 5.0263 | 13.5930 |
| b (Å) | 10.9683 | 3.8680 |
| c (Å) | 13.3113 | 13.5970 |
| α (°) | 90 | 90 |
| β (°) | 93.465 | 104.280 |
| γ (°) | 90 | 90 |
| Volume (ų) | 732.17 | 693.37 |
| Z | 4 | 4 |
The data presented in the table reveals that both 2-bromobenzamide and 2-chlorobenzamide crystallize in the monoclinic system, a common crystal system for organic molecules. However, they belong to different space groups, P 1 21/n 1 for the bromo derivative and P 1 21/c 1 for the chloro derivative. This difference in space group indicates a fundamental variance in the symmetry of the crystal packing.
Furthermore, the unit cell dimensions and volume differ significantly. These variations are a direct consequence of the different sizes of the bromine and chlorine atoms and the nature of the intermolecular interactions they form. The larger atomic radius of bromine compared to chlorine influences the overall shape and size of the unit cell.
Visualizing Molecular Packing and Interactions
To better understand the implications of these crystallographic differences, it is helpful to visualize the molecular packing and key intermolecular interactions. The following diagrams, generated using the DOT language, illustrate the fundamental molecular structure and a conceptual representation of the experimental workflow for crystal structure determination.
Caption: Molecular structure of this compound.
Sources
- 1. neuinfo.org [neuinfo.org]
- 2. Crystallography Open Database [qiserver.ugr.es]
- 3. Crystallography Open Database (COD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: UV-Vis Absorption Spectrum of 2-Bromo-6-chlorobenzamide
The following guide is structured to serve as a definitive technical resource for the characterization of 2-Bromo-6-chlorobenzamide , a specialized halogenated building block.
Executive Summary
This compound (CAS: 66073-53-8) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for scaffolds requiring steric bulk and orthogonal halogen reactivity. Unlike simple benzamides, the 2,6-disubstitution pattern introduces significant steric inhibition of resonance , forcing the amide moiety out of planarity with the aromatic ring.
This guide provides a comparative spectral analysis, establishing that while the compound retains the characteristic benzenoid absorption, its primary conjugation band undergoes a hypsochromic (blue) shift compared to planar analogs. For quantitative analysis (HPLC/QC), we recommend a detection wavelength of 220 nm for sensitivity and 270 nm for specificity.
Molecular Context & Theoretical Spectral Profile[1][2][3][4]
To interpret the UV-Vis spectrum accurately, one must understand the electronic and steric environment of the chromophore.
-
Chromophore: Benzamide system (
and transitions). -
Auxochromes: Chloro (-Cl) and Bromo (-Br) substituents at ortho positions.
-
The "Ortho Effect": In mono-substituted benzamides (e.g., 2-chlorobenzamide), the amide group can remain relatively coplanar with the ring, allowing conjugation. In This compound , the two bulky halogens flank the amide group, sterically forcing it to rotate nearly perpendicular to the benzene ring.
Impact on Spectrum:
-
Loss of Conjugation: The resonance interaction between the amide lone pair and the aromatic ring is diminished. This causes the primary
band (typically ~225 nm in benzamide) to shift to a lower wavelength (Blue Shift / Hypsochromic Shift). -
Benzenoid Band Persistence: The secondary aromatic band (
band) around 260–275 nm remains but may show altered fine structure due to the halogen substituents.
Comparative Spectral Data (Experimental & Predicted)
| Compound | Primary Band ( | Secondary Band ( | Structural Conformation |
| Benzamide | 225 nm ( | 269 nm ( | Planar (Fully Conjugated) |
| 2-Chlorobenzamide | 228 nm | 272 nm | Mostly Planar |
| 2,6-Dichlorobenzamide | < 215 nm | 270 nm | Twisted (Deconjugated) |
| This compound | 210–220 nm | 270–275 nm | Twisted (Deconjugated) |
Key Insight: For HPLC method development, do not rely on the 225 nm maximum typical of benzamides. The this compound primary absorption is often obscured by solvent cut-offs; 220 nm is the optimal compromise for sensitivity.
Experimental Protocol: Spectral Characterization
Since specific spectral libraries may lack this niche intermediate, the following self-validating protocol is designed to generate a reference spectrum in your laboratory.
Materials & Reagents[1][2][3][5][6][7][8]
-
Analyte: this compound (>98% purity).
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: ACN is preferred below 210 nm due to lower UV cutoff.
-
Blank: Pure solvent from the same bottle used for solvation.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 10.0 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in Methanol/ACN and dilute to volume.
-
Concentration:
(approx.[1] ).
-
-
Working Standard (Dilution):
-
Transfer 1.0 mL of Stock to a 10 mL volumetric flask.
-
Dilute to volume with solvent.
-
Final Concentration:
.
-
-
Scanning Parameters:
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Range: 200 nm – 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Path Length: 1.0 cm (Quartz cuvette).
-
-
Validation Check:
-
Verify baseline flatness using the blank.
-
Ensure Absorbance at
is between 0.2 and 0.8 AU for linearity.
-
Method Performance & Alternatives Comparison
When quantifying this compound, UV-Vis is often compared against HPLC-UV and LC-MS.
| Feature | UV-Vis (Direct) | HPLC-UV (Recommended) | LC-MS |
| Specificity | Low (Interference from other aromatics) | High (Separation by retention time) | Very High (Mass identification) |
| Sensitivity | Moderate ( | High (Using 220 nm detection) | Ultra-High (TIC) |
| Cost | Low | Medium | High |
| Suitability | Raw Material ID / Solubility Studies | Purity Analysis / Reaction Monitoring | Trace Impurity ID |
Recommendation: Use HPLC-UV at 220 nm for routine purity analysis. The "blue-shifted" absorption profile means that standard 254 nm detection (common for aromatics) will have significantly lower sensitivity (
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and characterizing this compound, highlighting where UV-Vis validation fits into the quality control cycle.
Figure 1: Integrated workflow for the synthesis, characterization, and analytical method development of this compound.
Troubleshooting & Common Pitfalls
-
Solvent Cut-off Interference: If using Methanol, the cutoff is ~205 nm. This may obscure the true primary maximum of this compound if it lies near 210 nm. Solution: Use Acetonitrile (cutoff ~190 nm) for scans below 210 nm.
-
pH Sensitivity: While amides are generally stable, extreme pH can induce hydrolysis to the benzoic acid derivative, which has a distinct spectrum (red-shifted). Solution: Ensure solvents are neutral; avoid strong acidic/basic buffers in the UV scan.
-
Concentration Errors: Due to the lower
of the secondary band (270 nm), higher concentrations ( ) may be needed to visualize the fine structure of the aromatic ring, whereas the primary band will saturate at these levels.
References
-
BenchChem. (2025).[2] Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol. Retrieved from
-
Royal Society of Chemistry. (2020). Analytical Methods: UV Detection for HPLC—Fundamental Principle. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Benzamide, 2,6-dichloro- Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. (2025). 2,6-Dichlorobenzamide Compound Summary. National Library of Medicine. Retrieved from
-
Shimadzu Corporation. (2021). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from
Sources
Precision Benchmarking: Elemental Analysis Standards & Protocols for 2-Bromo-6-chlorobenzamide
Executive Summary: The Mixed-Halogen Challenge
For drug development professionals characterizing 2-Bromo-6-chlorobenzamide (
Standard automated CHNS analyzers often struggle with high-halogen matrices due to catalyst poisoning and incomplete combustion, leading to "ghost" nitrogen peaks or low carbon recovery. This guide compares the performance of Automated Dynamic Flash Combustion against the Schöniger Oxygen Flask method, providing a validated pathway to certify this specific intermediate.
Theoretical Benchmark: The Product Specification
Before selecting a calibration standard, one must establish the theoretical "Gold Standard" for this compound. Any deviation beyond
Target Molecule: this compound
Formula:
Table 1: Theoretical Elemental Composition Standards
| Element | Theoretical Mass % | Acceptance Range ( | Common Interference Source |
| Carbon | 35.86% | 35.46% – 36.26% | Low results due to halogen shielding (incomplete burn). |
| Hydrogen | 2.15% | 1.75% – 2.55% | High results due to hygroscopicity (water uptake). |
| Nitrogen | 5.97% | 5.57% – 6.37% | High results if |
| Bromine | 34.07% | 33.67% – 34.47% | Often requires separate titration/IC method. |
| Chlorine | 15.12% | 14.72% – 15.52% | Often requires separate titration/IC method. |
Comparative Guide: Analytical Methodologies
We evaluated two primary methodologies for validating the elemental composition of this compound.
Method A: Automated Dynamic Flash Combustion (Dumas Method)
The Industry Workhorse
-
Mechanism: Sample is combusted at >900°C; gases are separated via GC column.
-
Best For: Routine C/H/N determination.
-
Performance on this compound:
-
Pros: High throughput (5 mins/sample), automated.
-
Cons:Critical Failure Risk. The high Br/Cl content can poison standard copper reduction columns, leading to drifting Nitrogen values. Requires Tungsten Oxide (
) or Tin capsules to aid combustion. -
Verdict: Recommended ONLY for C/H/N, and only if "Halogen Resistant" kits are installed.
-
Method B: Schöniger Oxygen Flask + Ion Chromatography (IC)
The High-Precision Alternative
-
Mechanism: Sample is burned in a pure
flask; gases are absorbed into a carbonate/bicarbonate solution; anions ( , ) are quantified via Ion Chromatography. -
Best For: Simultaneous, accurate quantification of Bromine and Chlorine.
-
Performance on this compound:
-
Pros: Eliminates matrix interference. Distinctly separates Br and Cl peaks (unlike potentiometric titration which often yields a sum).
-
Cons: Manual sample prep; lower throughput.
-
Verdict:The Gold Standard for this specific molecule.
-
Table 2: Performance Matrix
| Feature | Automated CHNS (Method A) | Schöniger + IC (Method B) |
| Precision (C, H, N) | High ( | N/A |
| Precision (Halogens) | Low (often calculated by difference) | High ( |
| Interference Risk | High (Halogens poison catalysts) | Low (Matrix is destroyed) |
| Sample Req. | 1–3 mg | 10–20 mg |
| Cost per Run | Low | Medium |
Reference Material Selection Strategy
To validate this compound, you cannot rely on generic calibration alone. You must use a "Matrix-Matched" standard strategy.
Recommended Calibration Standards
-
Primary Calibration (For CHNS): Acetanilide (Standard Grade).
-
Why: Stable, non-hygroscopic. Establishes the baseline response factor.
-
-
Quality Control Check (For Halogens): 5-Bromo-2-chlorobenzoic acid or o-Chlorobenzoic Acid (NIST SRM 2144) .
-
Why: You must use a standard containing both halogens to verify that your detector (or absorption solution) can recover both without discrimination. Using a pure Bromine standard (like p-Bromobenzoic acid) often masks Chlorine recovery issues.
-
Experimental Protocol: The Self-Validating Workflow
Objective: Accurate determination of Br and Cl content in this compound using Oxygen Flask Combustion coupled with IC.
Reagents & Equipment[1][2][3][4]
-
Combustion: 500 mL Iodine flask with platinum sample carrier.
-
Absorbing Solution: 10 mL of 1.0 mM
/ 3.0 mM (IC Eluent) + 100 L (to reduce to ). -
Analysis: Ion Chromatograph (e.g., Dionex) with conductivity detector.
Step-by-Step Methodology
-
Sample Prep: Weigh 10-15 mg of this compound onto ash-free filter paper. Fold into a "flag" with a fuse strip.
-
Combustion:
-
Add Absorbing Solution to the flask.[1]
-
Flush flask with pure Oxygen for 60 seconds.
-
Ignite the paper flag and immediately insert into the flask. Invert flask to seal.
-
Validation Check: The flame must burn bright and clear. Soot formation indicates incomplete combustion (Reject sample).
-
-
Absorption: Shake the flask vigorously for 3 minutes. Let stand for 30 minutes to ensure complete absorption of halogen gases.
-
Filtration: Filter the solution through a 0.45
m PTFE filter into an autosampler vial. -
Quantification: Inject into IC system.
-
Column: Anion exchange (e.g., Metrosep A Supp 5).
-
Flow: 0.7 mL/min.
-
Calibration: Run a 5-point curve using mixed Br/Cl standard (10 ppm – 100 ppm).
-
Logic Visualization: Method Selection Pathway
Figure 1: Decision matrix for selecting the appropriate elemental analysis technique based on halogen load.
References
-
Thermo Fisher Scientific. (2023). Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. AnalyteGuru. Link
-
Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1] Exeter Analytical UK.[1] Link
-
Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur. The Analyst. Link
-
National Institutes of Health (NIH). (2022). Chemists Debate the Value of Elemental Analysis. PubMed Central. Link
-
Zhang, Y., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science. Link
Sources
Safety Operating Guide
2-Bromo-6-chlorobenzamide proper disposal procedures
Topic: 2-Bromo-6-chlorobenzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide[1]
Executive Safety Summary & Chemical Identity
This compound is a halogenated aromatic amide commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its disposal requires strict adherence to protocols designed for halogenated organic waste to prevent the formation of toxic dioxins and corrosive acid gases (HBr, HCl) during thermal destruction.[1]
| Chemical Attribute | Specification |
| Chemical Structure | Halogenated Benzamide ( |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Acute Toxicity (Oral), Aquatic Toxicity |
| Waste Classification | Halogenated Organic Waste (Non-RCRA Listed, but Characteristic) |
| Combustion Byproducts | Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), Nitrogen Oxides ( |
| Disposal Method | High-Temperature Incineration with Acid Gas Scrubbing |
Waste Characterization & Segregation Strategy
Scientific Rationale: The presence of both bromine and chlorine atoms on the benzene ring significantly alters the disposal pathway compared to non-halogenated amides.[1]
-
Why Segregation Matters: Mixing this compound with strong oxidizers can lead to uncontrolled dehalogenation or formation of toxic hypohalites.[1] Mixing with non-halogenated solvents increases the volume of waste requiring expensive scrubber-equipped incineration.[1]
-
The "Halogen Rule": Any waste stream containing >1,000 ppm (0.1%) halogens must be treated as "Halogenated Waste" to comply with EPA and EU directives regarding dioxin prevention.[1]
Segregation Protocol
-
Solid Waste: Collect pure solid this compound in a dedicated container labeled "Solid Waste - Halogenated Organics." [1]
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), segregate into "Halogenated Solvent Waste" carboys.[1] Do NOT mix with aqueous waste or non-halogenated solvents (like Acetone/Methanol) unless unavoidable, as this downgrades the entire mixture to the more expensive "Halogenated" category.[1]
-
Contaminated Debris: Gloves, weigh boats, and paper towels must be double-bagged and tagged as "Halogenated Solid Debris." [1]
Disposal Decision Tree (DOT Visualization)
The following workflow illustrates the logical path for disposing of this compound in various states.
Figure 1: Decision tree for segregating this compound waste streams to ensure proper downstream incineration.
Detailed Disposal Procedures
A. Solid Substance Disposal (Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a specialized "Lab Pack" drum.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling:
-
DOT Shipping Name (Generic): UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.[1] (Verify with your EHS officer as specific toxicity data may vary by vendor).[1]
B. Liquid Waste Disposal (Reaction Mixtures)
-
Compatibility: Ensure the waste container material (usually HDPE or fluorinated plastic) is compatible with the solvent carrier.[1]
-
pH Adjustment: If the reaction involved acidic conditions (e.g., acid chloride precursor), neutralize the waste stream to pH 6–9 before adding to the solvent carboy to prevent container degradation and gas evolution.[1]
-
Pre-Treatment (Prohibited): Do NOT attempt to quench or chemically degrade this compound in the lab using oxidizers (like bleach), as this can generate toxic chloramines or bromamines.[1]
C. Spill Response Protocol
Immediate Action: Isolate the area. Wear PPE (Nitrile gloves, lab coat, safety goggles, N95 dust mask or respirator if powder is fine).[1]
-
Containment: Do not dry sweep if dust generation is likely.[1] Cover the spill with a damp paper towel or use an oil-impregnated sweeping compound.[1]
-
Cleanup:
-
Disposal of Cleanup Materials: Place all wipes, gloves, and scoopers into the "Contaminated Debris" bag.[1]
The "Why": Mechanism of Destruction (Incineration)[1]
Researchers must understand that "disposal" implies complete mineralization.[1] We do not simply "throw away" halogenated aromatics; we chemically disassemble them.[1]
The Incineration Reaction:
When this compound is subjected to rotary kiln incineration at temperatures >1100°C:
Critical Control Point: The formation of Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) is inevitable.[1]
-
Without Scrubbing: These gases exit the stack, forming acid rain and corroding infrastructure.[1]
-
With Scrubbing: The incinerator exhaust passes through an alkaline scrubber (Sodium Hydroxide spray), neutralizing the acids:
[1]
Operational Insight: This is why you must never pour halogenated waste down the drain.[1] Municipal water treatment plants cannot break down the halogen-carbon bond, leading to bioaccumulation in aquatic ecosystems.[1]
Regulatory Compliance Checklist
| Regulation | Requirement for this compound |
| RCRA (USA) | Not a "Listed" (P/U) waste.[1] Regulated as a "Characteristic" waste if flammable/corrosive solvents are present.[1] |
| EPA Halogen Rule | Must be treated as "Halogenated Solvent" if >0.1% halogen content.[1] |
| DOT (Transport) | Likely Class 6.1 (Toxic).[1] Requires UN-rated packaging for off-site transport.[1] |
| TSCA | Ensure the chemical is listed on the inventory if used for commercial purposes; R&D exemption applies for lab scale.[1] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13524042, 2-Bromo-6-chlorobenzaldehyde (Analogous Precursor). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Incineration of Halogenated Organic Wastes: Technical Resource Document. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 2-Bromo-6-chlorobenzamide
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental component of experimental integrity. When handling halogenated building blocks like 2-Bromo-6-chlorobenzamide, understanding the physicochemical causality behind the hazards is paramount. The specific ortho-substitution of bromine and chlorine on the benzamide scaffold not only dictates its reactivity in cross-coupling and cyclization reactions but also defines its toxicological profile.
This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring both personnel safety and material purity.
Chemical Identity & Hazard Causality
This compound is a disubstituted aromatic amide utilized extensively as a precursor in the synthesis of active pharmaceutical ingredients (APIs)[1]. At room temperature, it exists as a fine solid powder.
The Causality of the Hazard: The primary risks associated with this compound are skin irritation (H315) and serious eye irritation (H319)[2]. Mechanistically, the halogenated aromatic ring is highly lipophilic, while the primary amide group provides hydrogen-bonding capabilities. This amphiphilic nature allows the fine powder to readily adhere to ambient skin moisture and ocular mucosa, leading to localized irritation. Furthermore, when this compound is dissolved in polar aprotic solvents (such as DMF or DMSO) commonly used for amide coupling, the solvent acts as a molecular carrier, rapidly transporting the halogenated compound across the stratum corneum (dermal barrier)[3].
Table 1: Physicochemical & Hazard Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 66073-53-8 |
| Molecular Weight | 234.48 g/mol |
| Physical State | Solid (Powder) |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation) |
Logical Relationship: Hazard to Mitigation
To effectively protect against these specific physicochemical properties, we must map the routes of exposure directly to our engineering controls and Personal Protective Equipment (PPE)[4].
Diagram 1: Logical mapping of this compound exposure routes to required PPE and controls.
Tiered PPE & Engineering Control Matrix
Standard safety glasses are insufficient for handling irritating powders, as fine dust can bypass standard side shields[5]. The following matrix outlines the required PPE based on OSHA 29 CFR 1910.132 standards[4].
Table 2: Task-Specific PPE Matrix
| Operational Task | Eye & Face Protection | Hand Protection | Body Protection | Engineering Control |
| Weighing Dry Powder | ANSI Z87.1 Safety Goggles | Standard Nitrile (4-6 mil) | Flame-resistant Lab Coat | Chemical Fume Hood |
| Dissolving in DMF/DMSO | Safety Goggles + Face Shield | Double-gloved Nitrile or Butyl | Lab Coat + Chem Apron | Chemical Fume Hood |
| Spill Cleanup (Solid) | Safety Goggles | Standard Nitrile (4-6 mil) | Lab Coat | Local Exhaust / Hood |
Operational Workflows & Handling Protocols
The following protocols integrate "Prudent Practices in the Laboratory" to ensure a self-validating safety environment[6].
Protocol A: Safe Weighing and Transfer of Solid this compound
-
Airflow Validation: Before opening the reagent bottle, hold a delicate tissue (e.g., Kimwipe) near the fume hood sash opening. A distinct inward pull visually validates the required face velocity (>100 fpm).
-
PPE Donning: Inspect and don a flame-resistant lab coat, ANSI Z87.1 safety goggles, and standard nitrile gloves.
-
Static Mitigation: Use an anti-static weighing boat and a grounded stainless steel or anti-static polymeric spatula. Scientific Rationale: Halogenated organic powders are highly prone to static cling, which drastically increases the risk of aerosolization and subsequent inhalation.
-
Dispensing: Carefully dispense the required mass. Close the primary container immediately to minimize ambient moisture exposure, which can degrade the amide functionality over time.
-
Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or ethanol) to capture any micro-dust[7]. Dispose of the towel in solid hazardous waste.
Protocol B: Preparation of a Standard Solution (e.g., in DMF)
-
Solvent Assessment: Identify the solvent. DMF and DMSO are common for cross-coupling reactions but are highly skin-penetrating.
-
Enhanced PPE: Upgrade to double-gloving (two layers of nitrile).
-
Transfer: Transfer the pre-weighed solid into a dry reaction flask strictly inside the fume hood.
-
Dissolution: Slowly add the solvent using a glass pipette or graduated cylinder. Swirl gently. Validation Checkpoint: Inspect gloves for degradation (swelling, discoloration) immediately after solvent addition. Nitrile offers poor resistance to DMSO/DMF; if a splash occurs, gloves must be changed instantly.
-
Waste Segregation: Collect all solvent rinses in a designated "Halogenated Organic Waste" container.
Diagram 2: Step-by-step experimental workflow for solution preparation and waste routing.
Emergency Response & Spill Management
-
Small Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the irritating powder, forcing it into the breathing zone. Instead, cover the spill with a damp absorbent pad or use a dedicated solid spill kit (e.g., inert absorbent) to consolidate the powder[7]. Scoop the material into a zip-lock bag and place it in the solid hazardous waste container.
-
Skin Contact: Immediately remove contaminated gloves and clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes at a safety shower or sink.
-
Eye Contact: Utilize the emergency eyewash station immediately, holding the eyelids open to ensure the water effectively clears the lipophilic powder from the ocular mucosa.
Waste Disposal & Environmental Logistics
Due to the presence of both bromine and chlorine, all unreacted material, contaminated packaging, and reaction byproducts must be strictly classified as Halogenated Organic Waste . Never mix this with non-halogenated waste streams, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins, and mixing streams violates EPA/local environmental logistics protocols.
References
-
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." URL: [Link]
-
Shealy Consulting / OSHA. "Key Elements of an OSHA Compliant Laboratory Safety Management Program." URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450 & 1910.132)." U.S. Department of Labor. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]
-
NC State Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." URL: [Link]
Sources
- 1. 66073-53-8|this compound|BLD Pharm [bldpharm.com]
- 2. 66073-53-8|this compound|BLD Pharm [bldpharm.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. cdn.ymaws.com [cdn.ymaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
